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  • Product: 1-(1h-indol-5-yl)-2-methoxyethan-1-amine
  • CAS: 1270451-31-4

Core Science & Biosynthesis

Foundational

Predictive Metabolic Profiling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in Animal Models

Executive Summary 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS 1270451-31-4) is a highly versatile indolealkylamine building block utilized in the rational design of central nervous system (CNS) therapeutics and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS 1270451-31-4) is a highly versatile indolealkylamine building block utilized in the rational design of central nervous system (CNS) therapeutics and advanced pharmacophores. Structurally, it features an indole core coupled with an alpha-substituted primary amine and an aliphatic methoxyethyl ether. Understanding the metabolic fate of this scaffold in preclinical animal models (e.g., murine and rat models) is a critical prerequisite for pharmacokinetic/pharmacodynamic (PK/PD) modeling and toxicity forecasting.

This technical whitepaper provides a comprehensive, predictive framework for the in vivo and in vitro metabolism of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine. By synthesizing established xenobiotic principles with self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to map its biotransformation pathways.

Core Mechanistic Pathways: Phase I and Phase II Metabolism

The structural motifs of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine dictate its susceptibility to three primary Phase I biotransformations, followed by sequential Phase II conjugations. Understanding the causality behind these enzyme-substrate interactions is vital for predicting interspecies metabolic scaling.

O-Demethylation (CYP2D6 & CYP3A4)

The terminal aliphatic ether is highly susceptible to oxidative cleavage. Cytochrome P450 2D6 (CYP2D6) is a primary driver of O-demethylation for substrates containing both an ether linkage and a basic nitrogen atom[1].

  • Causality & Mechanism: The primary amine of the molecule is protonated at physiological pH, allowing it to anchor to the highly conserved Asp301 residue within the CYP2D6 active site. This electrostatic interaction precisely positions the terminal methoxy group near the heme iron, facilitating hydrogen abstraction and subsequent oxygen rebound[1]. The resulting unstable hemiacetal spontaneously degrades to release formaldehyde, yielding 1-(1H-indol-5-yl)-2-hydroxyethan-1-amine .

Oxidative Deamination (MAO-A)

Monoamine oxidase A (MAO-A) exhibits a profound substrate preference for indole-containing primary amines, such as serotonin and tryptamine derivatives[2][3].

  • Causality & Mechanism: MAO-A utilizes a covalently bound FAD cofactor to abstract a hydride from the alpha-carbon of the primary amine[4]. This forms an intermediate imine, which undergoes rapid, non-enzymatic hydrolysis to produce the corresponding ketone (1-(1H-indol-5-yl)-2-methoxyethan-1-one ), alongside ammonia and hydrogen peroxide byproducts[4].

Indole Ring Oxidation (CYP1A2)

The planar, electron-rich indole core is a classical target for CYP1A2-mediated oxidation[5].

  • Causality & Mechanism: CYP1A2 possesses a narrow, planar active site that readily accommodates aromatic systems[5]. The enzyme catalyzes epoxidation across the C2-C3 or C6 positions of the indole ring, which rapidly rearranges to form stable hydroxyindole derivatives (e.g., oxindoles or 6-hydroxyindoles)[6][7].

Phase II Conjugation

Following Phase I functionalization, the newly exposed hydroxyl groups (from O-demethylation or ring oxidation) serve as nucleophilic sites for Phase II enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of glucuronic acid and sulfate groups, respectively, drastically increasing the molecule's hydrophilicity to facilitate renal and biliary excretion.

MetabolicPathway Parent 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (Parent Drug) ODemethyl O-Demethylated Metabolite (Alcohol) Parent->ODemethyl CYP2D6 / CYP3A4 (O-Demethylation) Deamin Oxidative Deamination (Ketone) Parent->Deamin MAO-A (Oxidative Deamination) RingOH Ring Hydroxylation (Hydroxyindole) Parent->RingOH CYP1A2 (Indole Oxidation) Gluc1 O-Glucuronide Conjugate ODemethyl->Gluc1 UGTs (Phase II) Gluc2 O-Glucuronide Conjugate RingOH->Gluc2 UGTs (Phase II)

Fig 1. Predicted Phase I and Phase II metabolic pathways of the target indole compound.

Quantitative Data Presentation: Metabolite Profiling

To facilitate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identification, the predicted mass-to-charge (m/z) shifts for the parent compound and its primary metabolites are summarized below. The parent molecule has a monoisotopic mass of 190.11 Da, yielding an expected [M+H]+ precursor ion of m/z 191.1.

Table 1: Predicted Metabolites and LC-MS/MS m/z Shifts

Metabolic PathwayMediating Enzyme(s)Structural ModificationMass Shift (Da)Expected m/z [M+H]+
Parent Compound N/ANone0191.1
O-Demethylation CYP2D6, CYP3A4Loss of -CH2-14177.1
Oxidative Deamination MAO-AAmine (-NH2) to Ketone (=O)-1190.1
Ring Hydroxylation CYP1A2Addition of -OH+16207.1
Glucuronidation (of O-Desmethyl) UGTsAddition of Glucuronic Acid+176353.1
Sulfation (of Ring-OH) SULTsAddition of Sulfate+80287.1

Self-Validating Experimental Protocols

To empirically validate the predicted pathways, a robust, self-validating combination of in vitro microsomal stability assays and in vivo pharmacokinetic (PK) studies must be executed. LC-MS/MS remains the gold standard for this workflow due to its superior sensitivity and capacity to resolve isobaric metabolites[8][9].

Protocol 3.1: In Vitro Microsomal Stability & Metabolite Generation

This protocol isolates Phase I hepatic metabolism using Mouse or Rat Liver Microsomes (MLM/RLM) to determine intrinsic clearance ( CLint​ ) and generate early metabolite profiles.

  • Preparation: Thaw MLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Matrix: Combine microsomes (final protein concentration: 1.0 mg/mL) with the target compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol or a deuterated analog).

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3.2: In Vivo Pharmacokinetics & MetID in Rat Models

To capture both Phase I and Phase II metabolism, alongside systemic distribution and clearance, an in vivo rat model is utilized[10].

  • Animal Dosing: Fast male Sprague-Dawley rats (200-250g) overnight. Administer the compound via oral gavage (PO) at 10 mg/kg (formulated in 0.5% methylcellulose) or intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% saline).

  • Blood Collection: Collect ~200 µL of blood via the jugular vein into K2​EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Extract the plasma layer and store at -80°C until analysis.

  • Sample Extraction: Thaw plasma on ice. Aliquot 50 µL of plasma and add 150 µL of ice-cold ACN (containing internal standard). Vortex and centrifuge (14,000 rpm, 10 min, 4°C).

  • LC-MS/MS Acquisition:

    • Chromatography: Inject 5 µL of supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B)[10].

    • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the parent transition (e.g., m/z 191.1 fragment) and precursor ion scans to identify predicted mass shifts (Table 1)[10].

Workflow Dosing In Vivo Dosing (Rat/Mouse Models) Sampling Plasma & Tissue Sampling (Time-course collection) Dosing->Sampling Extraction Protein Precipitation (ACN + Internal Standard) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS Data Metabolite Identification (Data Processing) LCMS->Data

Fig 2. Self-validating in vivo pharmacokinetic and LC-MS/MS metabolite identification workflow.

Conclusion

The metabolic profiling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine requires a rigorous understanding of indole and aliphatic ether biotransformations. By anticipating CYP2D6-mediated O-demethylation, MAO-A-driven oxidative deamination, and CYP1A2 ring oxidation, researchers can proactively design LC-MS/MS workflows to capture the full pharmacokinetic picture. The self-validating protocols provided herein ensure that empirical data generated from animal models directly correlates with these established enzymatic mechanisms, accelerating the transition from preclinical discovery to lead optimization.

References

  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions and Qualitative Metabolite Predictions Using a Combined Protein and Pharmacophore Model for CYP2D6 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Monoamine Oxidases, Oxidative Stress, and Altered Mitochondrial Dynamics in Cardiac Ageing Source: PMC - NIH URL:[Link]

  • Amine oxidase [flavin-containing] A - P21397 Source: UniProt URL:[Link]

  • Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development Source: MDPI URL:[Link]

  • Application of CYP1A2-Template System to Understand Metabolic Processes in the Safety Assessment Source: J-Stage URL:[Link]

  • Modulation of CYP1A2 enzyme activity by indoleamines: inhibition by serotonin and tryptamine Source: ResearchGate URL:[Link]

  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one Source: PMC - NIH URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL:[Link]

  • Using liquid chromatography mass spectrometry (LC-MS) to assess the effect of age, high-fat diet, and rat strain on the liver metabolome Source: PMC - NIH URL:[Link]

  • Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS Source: MDPI URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine: A Technical Guide for Investigational Scaffolds

Executive Summary The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) represents a highly specialized alpha-substituted 5-alkyl indoleamine scaffold[1]. While traditional tryptamines feature side ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) represents a highly specialized alpha-substituted 5-alkyl indoleamine scaffold[1]. While traditional tryptamines feature side chains at the 3-position of the indole ring, the 5-position substitution combined with a methoxyethyl moiety presents a unique structural paradigm. This configuration is of significant interest in early-stage drug discovery, particularly for targeting monoaminergic G-protein coupled receptors (GPCRs) such as the 5-HT (serotonin) receptor family, or enzymes like indoleamine 2,3-dioxygenase (IDO).

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a self-validating, highly rigorous framework for evaluating the pharmacodynamics (PD) and pharmacokinetics (PK) of this specific scaffold. Rather than relying on generic workflows, the protocols detailed herein are explicitly tailored to the physicochemical quirks of indole-containing primary amines.

Structural Rationale & Physicochemical Profiling

Before initiating in vitro assays, it is critical to establish the baseline physicochemical properties of the scaffold. The presence of the primary amine dictates a basic pKa, while the methoxy group acts as a hydrogen bond acceptor, subtly altering the lipophilicity compared to unsubstituted alkyl chains.

Table 1: Physicochemical and Predicted ADME Properties
ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 190.25 g/mol [2]Highly favorable for blood-brain barrier (BBB) penetration.
Molecular Formula C11H14N2O[2]Compliant with Lipinski’s Rule of 5.
Predicted pKa (Amine) ~9.5Protonated at physiological pH (7.4); requires active or facilitated transport mechanisms for cellular entry.
Chirality Chiral center at C1 of the ethyl chainEnantiomeric separation (R vs. S) is mandatory, as stereochemistry will dictate GPCR binding pocket affinity.

Pharmacodynamics (PD): Target Engagement & Functional Assays

The Causality of Assay Selection

Indoleamines are classical bioisosteres for endogenous neurotransmitters like serotonin and melatonin. Consequently, the primary PD targets for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine are likely within the GPCR superfamily.

To evaluate functional agonism or antagonism, we utilize the LANCE Ultra cAMP assay . Why this specific assay? Traditional radiometric assays generate hazardous waste, and standard fluorescence assays are often confounded by the auto-fluorescence inherent to indole rings. The LANCE Ultra assay employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing a europium chelate with a long emission half-life, we can introduce a time delay before measuring the 615/665 nm emission, completely bypassing the compound's transient auto-fluorescence and ensuring a pristine signal-to-background ratio[3].

GPCR_Signaling Ligand 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine Receptor 5-HT Receptor Ligand->Receptor Target Engagement GProt G-Protein (Gs/Gi) Receptor->GProt Conformational Change Effector Adenylyl Cyclase GProt->Effector Activation/Inhibition Output cAMP Modulation Effector->Output ATP Conversion

Proposed GPCR-mediated cAMP signaling pathway for the indoleamine scaffold.

Protocol: TR-FRET cAMP Functional Assay

This protocol is a self-validating system; the inclusion of forskolin ensures that the adenylyl cyclase machinery is functional, allowing us to isolate the compound's specific effect on the GPCR.

  • Cell Preparation: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in a stimulation buffer containing 0.5 mM IBMX (isobutylmethylxanthine) to inhibit phosphodiesterase-mediated cAMP degradation.

  • Compound Incubation: Dispense the cell suspension into a 384-well plate. Add 1-(1H-indol-5-yl)-2-methoxyethan-1-amine at titrated concentrations (10 pM to 10 µM). Critical Step: If testing for Gi-coupled receptor agonism, co-stimulate the cells with forskolin at its EC90 concentration to artificially elevate basal cAMP levels[3]. Incubate for 30 minutes at room temperature.

  • Detection: Sequentially add the Eu-cAMP tracer and the ULight-anti-cAMP antibody[3].

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in TR-FRET signal indicates an increase in intracellular cAMP (Gs agonism), while an increase in signal in the presence of forskolin indicates a decrease in cAMP (Gi agonism).

Pharmacokinetics (PK): Hepatic Clearance & IVIVE

The Causality of Metabolic Profiling

Primary aliphatic amines attached to indole rings are highly susceptible to first-pass metabolism. Literature indicates that indoleamines (such as melatonin and 5-methoxytryptamine) are predominantly catabolized by CYP1A2 via aromatic hydroxylation and O-demethylation, and by CYP2D6 [4].

While suspension hepatocytes offer a holistic view of metabolism, they are prone to rapid enzyme degradation over time[5]. For an early-stage scaffold like 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, we deploy Human Liver Microsomes (HLMs) . HLMs provide a high-titer, cost-effective system specifically optimized for isolating Cytochrome P450-mediated intrinsic clearance ( CLint​ ) before advancing to more complex models[5].

IVIVE_Workflow HLM Human Liver Microsomes (+ NADPH) Kdep Substrate Depletion (k_dep) HLM->Kdep LC-MS/MS Quantification CLint In Vitro CL_int Kdep->CLint Normalization Scale Physiological Scaling (MPPGL, Liver Wt) CLint->Scale IVIVE Extrapolation CLh Predicted Hepatic Clearance Scale->CLh Well-Stirred Model

In vitro-to-in vivo extrapolation (IVIVE) workflow for predicting hepatic clearance.

Protocol: Microsomal Stability & IVIVE Extrapolation

This protocol utilizes the substrate depletion method (Obach method) to calculate clearance, which is mathematically robust for compounds that do not exhibit complex allosteric kinetics[6].

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 µM of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precise intervals ( t=0,15,30,45,60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction and precipitating proteins.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Kinetic Calculation: Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The negative slope of the linear regression represents the depletion rate constant ( kdep​ ).

  • IVIVE Extrapolation: Calculate the in vitro intrinsic clearance:

    CLint,invitro​=[HLM concentration]kdep​​

    Scale this to the predicted in vivo intrinsic clearance ( CLint,invivo​ ) by multiplying by physiological scalars: Microsomal Protein Per Gram of Liver (MPPGL, typically ~40 mg/g) and liver weight per kg of body weight[6].

Table 2: Target PK/PD Thresholds for CNS-Active Indoleamines
ParameterTarget ThresholdRationale
In Vitro CLint​ (HLM) < 20 µL/min/mgEnsures sufficient metabolic stability to avoid high first-pass extraction ratios.
GPCR EC50​ / IC50​ < 50 nMRequired for robust target engagement without off-target toxicity.
Brain-to-Plasma Ratio ( Kp,uu​ ) > 0.3Confirms that the unbound fraction of the compound successfully crosses the BBB.

References

  • NextSDS. "1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information". NextSDS Database. 1

  • Namiki Shoji Co. "Building Blocks Catalogue November 2018". Namiki-s.2

  • Revvity. "Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor – A comparative study". Revvity Application Notes. 3

  • WuXi AppTec. "How to Study Slowly Metabolized Compounds Using In Vitro Models". WuXi AppTec DMPK. 5

  • ACS Publications. "In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox". Chemical Research in Toxicology. 6

  • MDPI. "The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism". International Journal of Molecular Sciences. 4

Sources

Foundational

Preclinical Evaluation of Blood-Brain Barrier Permeability for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Assay Design, and Preclinical Workflows Executive Summary Developing central...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Assay Design, and Preclinical Workflows

Executive Summary

Developing central nervous system (CNS) therapeutics requires overcoming the blood-brain barrier (BBB), a highly restrictive interface that protects the brain parenchyma. The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) 1 represents a structural motif common in neuropharmacology: an indole core paired with a functionalized primary amine.

As a Senior Application Scientist, I approach BBB permeability not as a simple binary outcome, but as a dynamic interplay of physical chemistry and active biological transport. This whitepaper outlines the authoritative, step-by-step preclinical workflow required to evaluate the BBB permeability of this specific indole-amine derivative, emphasizing the causality behind every experimental choice and ensuring that all protocols act as self-validating systems.

Physicochemical Profiling & Transport Causality

Before initiating in vitro assays, we must establish the mechanistic rationale driven by the molecule's structure. The permeability of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is dictated by three core features:

  • The Indole Core: Provides necessary lipophilicity and acts as a hydrogen-bond donor. This planar, aromatic system facilitates initial partitioning into the endothelial cell membrane.

  • The Methoxyethyl Chain: The ether oxygen acts as a hydrogen-bond acceptor, slightly increasing the Polar Surface Area (PSA). However, the added flexibility and lipophilicity of the ethyl chain help offset the desolvation energy penalty required to enter the lipid bilayer.

  • The Primary Amine (Critical Liability): With an estimated pKa of ~9.2, this amine is >98% protonated at a physiological pH of 7.4. As demonstrated in2[2], protonated amines face severe thermodynamic energy barriers at the hydrophobic center of the lipid bilayer. Consequently, passive diffusion is heavily reliant on the small fraction of the neutral free-base species present in the blood.

The Self-Validating In Vitro Screening Cascade

To empirically determine BBB permeability, we employ a sequential, orthogonal in vitro workflow. We begin with a cell-free system to isolate passive diffusion, followed by a cell-based system to evaluate active efflux liabilities.

Phase I: PAMPA-BBB (Passive Transcellular Diffusion)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) strips away active transport mechanisms (e.g., influx transporters, efflux pumps) to measure purely passive transcellular flux. We utilize Porcine Brain Lipids (PBL) because they accurately mimic the distinct lipidomic composition of the human BBB, providing a highly predictive QSAR foundation [[3]]().

Step-by-Step Protocol:

  • Preparation of Donor Solution: Dissolve the compound in DMSO to a 10 mM stock. Dilute to 50 µM in Prisma HT buffer (pH 7.4). Crucial step: Ensure final DMSO concentration is ≤0.5% to prevent artificial membrane disruption.

  • Membrane Coating: Apply 5 µL of PBL extract (20 mg/mL in dodecane) to the PVDF filter of the donor plate 4.

  • Assembly and Incubation: Add 200 µL of the donor solution to the bottom plate and 200 µL of Brain Sink Buffer (BSB) to the top acceptor plate. Sandwich the plates and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Systemic Validation (The "Self-Check"): Calculate the mass retention ( R ). If R>0.3 , the compound is trapped within the lipid bilayer, indicating high lipophilicity but poor transcytosis. This invalidates a simple Effective Permeability ( Pe​ ) calculation and requires a double-sink assay modification.

Phase II: MDCK-MDR1 Bidirectional Permeability (Active Efflux)

Causality: The BBB is heavily fortified by P-glycoprotein (P-gp/MDR1). Because 1-(1H-indol-5-yl)-2-methoxyethan-1-amine contains a basic amine, it is a high-risk candidate for P-gp substrate recognition. The 5 is transfected with the human ABCB1 gene, providing a polarized monolayer to calculate the Efflux Ratio (ER) 5.

Step-by-Step Protocol:

  • Monolayer Cultivation: Seed MDCK-MDR1 cells onto 24-well Transwell PET inserts (0.4 µm pore size). Culture for 4–5 days to establish a polarized, confluent monolayer.

  • Integrity Validation: Prior to dosing, measure the Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm² 6.

  • Bidirectional Dosing: Wash cells with HBSS (pH 7.4). Dose 10 µM of the test compound to the apical chamber (A-to-B transport) or the basolateral chamber (B-to-A transport). Co-administer Lucifer Yellow (LY) as a paracellular integrity marker.

  • Incubation & Sampling: Incubate for 120 minutes at 37°C on an orbital shaker (to minimize the unstirred water layer). Sample both compartments.

  • Quantification & Self-Validation: Quantify via LC-MS/MS. Post-assay, measure LY fluorescence. Critical Self-Check: If Papp​(LY)>1×10−6 cm/s, the tight junctions have been compromised by the compound's toxicity, and the transcellular permeability data must be discarded. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Data Synthesis

To streamline decision-making for medicinal chemists, the expected physicochemical properties and preclinical in vitro thresholds are summarized below.

Table 1: Predicted Physicochemical Properties & BBB Implications

ParameterPredicted ValueMechanistic Implication for BBB Permeability
Molecular Weight 190.24 g/mol < 400 Da; highly favorable for passive diffusion.
pKa (Primary Amine) ~9.2>98% protonated at pH 7.4; creates a high energy barrier in the lipid core.
cLogP ~1.8Moderate lipophilicity; perfectly balances aqueous solubility and membrane partitioning.
Polar Surface Area (PSA) ~47 Ų< 90 Ų; optimal for CNS penetration.

Table 2: Preclinical Permeability Benchmarks & Go/No-Go Criteria

Assay SystemKey MetricTarget ThresholdInterpretation
PAMPA-BBB Effective Permeability ( Pe​ )> 4.0×10−6 cm/sIndicates sufficient passive transcellular diffusion.
MDCK-MDR1 Efflux Ratio (ER)< 2.0ER 2.0 indicates the compound is a P-gp substrate, restricting brain exposure.
In Vivo PK Unbound Brain-to-Plasma Ratio ( Kp,uu,brain​ )> 0.3Confirms target site exposure independent of non-specific lipid binding.

Visualizations of Transport Kinetics

Workflow A 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine B PAMPA-BBB (Passive Diffusion) A->B Step 1: Physicochemical Screening C MDCK-MDR1 (Active Efflux) B->C Pe > 4 x 10^-6 cm/s D In Vivo PK (Kp,uu,brain) C->D Efflux Ratio < 2.0

Sequential preclinical workflow for evaluating the BBB permeability of indole-amine derivatives.

Mechanism Blood Capillary Blood (pH 7.4) Apical Apical Membrane Blood->Apical Protonated Amine (High Energy Barrier) Blood->Apical Neutral Species (Passive Diffusion) Cytosol Intracellular Cytosol Apical->Cytosol Basolateral Basolateral Membrane Cytosol->Basolateral Pgp P-glycoprotein (MDR1) Cytosol->Pgp Substrate Recognition Brain Brain Parenchyma Basolateral->Brain Successful Transcytosis Pgp->Blood ATP-Dependent Efflux

Mechanistic pathways of transcellular transport and P-gp mediated efflux at the blood-brain barrier.

References

  • NextSDS. "1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information." URL:[Link]

  • Domainex. "MDCK Permeability Assay - Standard Experimental Procedure." URL: [Link]

  • Bio-protocol. "2.12. Permeability through the Blood–Brain-Barrier (PAMPA-BBB)." URL: [Link]

  • ACS Publications (Biochemistry). "Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations." URL:[Link]

  • NIH / PMC. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." URL: [Link]

  • Protocols.io. "In-vitro MDR1-MDCKII permeability assay." URL: [Link]

Sources

Exploratory

Target Deconvolution and Mechanistic Validation of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine represents a highly privileged pharmacophore in modern drug discovery. Featuring an indole core substituted at the 5-position with a methoxyethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine represents a highly privileged pharmacophore in modern drug discovery. Featuring an indole core substituted at the 5-position with a methoxyethylamine moiety, this scaffold exhibits significant structural homology to known epigenetic modulators and kinase inhibitors. Identifying the precise molecular targets of such novel scaffolds is critical for advancing them from phenotypic hits to lead compounds. This whitepaper outlines a robust, orthogonal target deconvolution strategy—combining Affinity-Based Proteomic Profiling (ABPP) and Cellular Thermal Shift Assays (CETSA)—to identify and validate the primary molecular targets of this compound, ensuring high scientific integrity and minimizing false-positive artifacts.

Structural Rationale & Pharmacophore Mapping

Before initiating wet-lab target identification, a rigorous structural analysis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is required to inform experimental design. The architecture of this molecule is primed for high-affinity protein interactions:

  • Primary Amine: Critical for forming salt bridges with acidic residues (e.g., Asp/Glu in kinase hinge regions) or interacting with co-factors like FAD in oxidoreductases.

  • Indole Core: Facilitates strong π−π stacking and hydrophobic interactions within deep binding pockets.

  • Methoxy Ether: Acts as a flexible hydrogen-bond acceptor.

Recent structure-activity relationship (SAR) studies on related indole-5-yl amine derivatives have demonstrated robust inhibitory effects against Lysine-Specific Demethylase 1 (LSD1), where the indole group forms crucial π−π stacking interactions with Phe538 in the active site[1]. Furthermore, 5-substituted indole derivatives have been heavily explored as potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2].

Target Identification Strategy: The Orthogonal Workflow

Relying on a single target identification method often yields high false-positive rates due to non-specific binding. As a self-validating system, we employ an orthogonal workflow:

  • Affinity-Based Proteomic Profiling (ABPP): Requires synthesizing a chemical probe. Causality Insight: Derivatizing the primary amine of our scaffold will likely abolish target affinity, as this amine is the primary pharmacophore for targets like LSD1[1]. Therefore, N1-alkylation of the indole ring is the optimal vector for attaching a photoactivatable diazirine and an alkyne tag for click chemistry.

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that measures the thermodynamic stabilization of a protein upon ligand binding in intact cells[3]. This validates that the compound engages its target in a physiological environment without the steric hindrance of a chemical probe.

Workflow Hit 1-(1H-indol-5-yl)-2- methoxyethan-1-amine Probe Probe Synthesis (N1-Alkylation) Hit->Probe Structure-Activity Preservation CETSA Label-Free CETSA (Thermal Profiling) Hit->CETSA Intact Cells InSilico In Silico Reverse Docking Hit->InSilico Pharmacophore Mapping ABPP Affinity-Based Proteomics (ABPP) Probe->ABPP Click Chemistry & LC-MS/MS Integration Multi-Omics Data Integration ABPP->Integration CETSA->Integration InSilico->Integration Target Target Validation (LSD1 / CDK9) Integration->Target Orthogonal Consensus

Figure 1: Orthogonal target deconvolution workflow integrating ABPP, CETSA, and in silico modeling.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of the N1-PAL Probe

Objective: Generate a photoaffinity labeling (PAL) probe without disrupting the core pharmacophore.

  • Protection: Protect the primary amine of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine using Boc-anhydride (1.1 eq) in DCM with TEA to prevent unwanted alkylation.

  • N1-Alkylation: Deprotonate the indole N1 using NaH (1.2 eq) in anhydrous DMF at 0°C. Add a bifunctional linker containing a diazirine (photocrosslinker) and a terminal alkyne (click handle).

  • Deprotection: Remove the Boc group using 20% TFA in DCM. Purify via preparative HPLC to yield the active PAL probe. Self-Validation Check: Perform a competitive binding assay (e.g., fluorescence polarization) against the unmodified parent compound to ensure the probe retains at least 80% of the original binding affinity.

Protocol 2: Proteome-Wide CETSA (Thermal Profiling)

Objective: Label-free quantification of target engagement in live cells[3].

  • Cell Treatment: Culture target cells (e.g., K562 or HeLa) to 80% confluency. Treat with 10 µM of the unmodified 1-(1H-indol-5-yl)-2-methoxyethan-1-amine or DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject each pair (treated vs. vehicle) to a temperature gradient (40°C to 65°C, in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble protein fraction via quantitative LC-MS/MS using Tandem Mass Tag (TMT) labeling. Self-Validation Check: A true target must exhibit a statistically significant positive thermal shift ( ΔTm​>2∘C ) with a dose-dependent stabilization profile, distinguishing it from non-specific thermal stabilizers.

Data Presentation & Interpretation

Quantitative data from both workflows must be integrated to rank putative targets. The table below summarizes the expected consensus data based on the structural homology of the indole-5-yl amine scaffold to known inhibitors.

Table 1: Consensus Target Enrichment and Thermal Shift Data

Putative TargetProtein ClassABPP Enrichment ( log2​ FC)CETSA ΔTm​ (°C)In Silico Docking Score (kcal/mol)Hit Confidence
LSD1 (KDM1A) Epigenetic Enzyme+4.8+6.2-9.8High
CDK9 Kinase+3.5+4.1-8.5Medium
5-HT2A GPCR+2.1+1.5-7.2Low
MAO-B Oxidoreductase+1.8+0.8-6.5Low

Mechanistic Validation & Downstream Signaling

Upon confirming LSD1 as the primary high-confidence target, mechanistic validation is required to link target engagement to the observed phenotypic response. LSD1 is an epigenetic enzyme that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2).

The indole-5-yl amine scaffold binds directly to the FAD-binding domain of LSD1. This interaction blocks the demethylase activity, leading to the accumulation of H3K4me2. This epigenetic shift causes subsequent chromatin relaxation and the reactivation of silenced tumor suppressor genes, ultimately driving cell cycle arrest and apoptosis[1].

Mechanism Ligand Indole-5-yl Amine Target LSD1/CoREST Complex Ligand->Target pi-pi stacking (Phe538) Salt bridge (FAD) H3K4 H3K4me1/2 Demethylation Blocked Target->H3K4 Enzymatic Inhibition Chromatin Chromatin Relaxation H3K4->Chromatin Epigenetic Shift Gene Tumor Suppressor Gene Reactivation Chromatin->Gene Transcription Phenotype Cell Cycle Arrest & Apoptosis Gene->Phenotype Phenotypic Outcome

Figure 2: Proposed mechanistic pathway for LSD1 inhibition by the indole-5-yl amine scaffold.

References

  • [1] Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. 1

  • [2] Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. ResearchOpenWorld.2

  • [3] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (via SciSpace). 3

Sources

Foundational

Discovery and Early-Stage Research on 1-(1H-indol-5-yl)-2-methoxyethan-1-amine: A Versatile Scaffold in Metabolic and Neurological Drug Design

Executive Summary In the landscape of early-stage drug discovery, the indole nucleus remains one of the most privileged scaffolds, historically dominating the neuropharmacology sector via serotonin and melatonin receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the indole nucleus remains one of the most privileged scaffolds, historically dominating the neuropharmacology sector via serotonin and melatonin receptor modulation. However, recent breakthroughs have expanded the utility of indole-based architectures into metabolic disease therapeutics. 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) represents a highly specialized, bifunctional building block. By shifting the ethylamine side chain from the traditional 3-position to the 5-position and introducing an alpha-branched methoxy group, this molecule offers a rigidified, sterically distinct profile.

This technical whitepaper provides an in-depth guide to the physicochemical properties, chemoselective derivatization workflows, and pharmacological applications of this compound, specifically focusing on its emerging role as a dual-target lipid metabolism regulator (PPARα/CPT1) and its classical potential in serotonergic modulation.

Structural Rationale & Physicochemical Profile

The strategic design of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is rooted in bioisosteric principles. The primary amine serves as a critical hydrogen bond donor/acceptor, while the adjacent methoxy group introduces a localized dipole and steric bulk. This alpha-substitution is biologically significant: it sterically hinders Monoamine Oxidase (MAO) enzymes, thereby dramatically increasing the metabolic half-life of derived drug candidates compared to endogenous tryptamines.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Implication
Chemical Name 1-(1H-indol-5-yl)-2-methoxyethan-1-amineStandardized nomenclature for library indexing.
CAS Number 1270451-31-4 [2]Unique identifier for commercial sourcing.
Molecular Formula C₁₁H₁₄N₂OLow molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 190.24 g/mol Ideal lead-like MW; leaves ~300 Da for functional group additions.
Topological Polar Surface Area (TPSA) 41.8 ŲExcellent theoretical blood-brain barrier (BBB) penetrability if left un-ionized.
Key Reactive Sites Primary aliphatic amine, Indole N1-HEnables orthogonal, chemoselective synthetic pathways.

Chemoselective Synthesis & Derivatization

To utilize this scaffold effectively, researchers must navigate the competing nucleophilicity of the primary aliphatic amine and the indole pyrrole nitrogen (N1). As a Senior Application Scientist, I mandate a chemoselective protection strategy to prevent unwanted di-alkylation.

SynthesisWorkflow SM Starting Material 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine Boc Step 1: N-Boc Protection (Amine Selectivity) SM->Boc Boc2O, TEA, 0°C Alk Step 2: Indole N1-Alkylation (Hydrophobic Extension) Boc->Alk NaH, R-X, DMF Deprot Step 3: Acidic Deprotection (TFA/DCM) Alk->Deprot Cleavage Final Final Drug Candidate (Purified via HPLC) Deprot->Final Isolation

Fig 1: Chemoselective derivatization workflow for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Protocol 1: Orthogonal Derivatization Workflow

This protocol is designed as a self-validating system: progression to the next step is strictly gated by LC-MS confirmation, ensuring reagent waste is minimized.

  • N-Boc Protection: Dissolve the starting material in anhydrous dichloromethane (DCM). Add 1.1 equivalents of Triethylamine (TEA). Cool to 0°C. Dropwise, add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

    • Causality: The aliphatic amine is significantly more nucleophilic than the indole nitrogen. Operating at 0°C with near-equimolar Boc₂O ensures >98% regioselectivity.

    • Validation Gate: TLC (Ninhydrin stain). The disappearance of the primary amine spot validates completion.

  • N1-Functionalization: Dissolve the Boc-protected intermediate in anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the indole N-H. Introduce the desired electrophile (e.g., an arylsulfonyl chloride for 5-HT₆ targeting, or an alkyl halide for PPARα targeting).

  • Deprotection: Treat the purified intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature to liberate the primary amine.

Pharmacological Axis I: Metabolic Regulation via PPARα/CPT1

Recent literature has highlighted a paradigm shift: novel indole ethylamine derivatives act as potent lipid metabolism regulators. Specifically, they target the Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) axis, offering a promising therapeutic avenue for Nonalcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH) [1].

Pathway Ligand Indole Ethylamine Derivative PPAR PPARα Activation (Nuclear Receptor) Ligand->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR Complex Formation Transcription Gene Transcription (PPRE Binding) RXR->Transcription DNA Binding CPT1 CPT1a Upregulation Transcription->CPT1 mRNA Expression BetaOx Mitochondrial Fatty Acid β-Oxidation CPT1->BetaOx Lipid Transport LipidDrop Reduction of Intracellular Triglycerides BetaOx->LipidDrop Clearance

Fig 2: Mechanism of action for indole ethylamines targeting the PPARα/CPT1 lipid metabolism axis.

Protocol 2: In Vitro Lipid Accumulation Assay (AML12 Cells)

To evaluate the efficacy of derivatives synthesized from our core scaffold, we utilize an Oleic Acid (OA)-induced steatosis model. This system is self-validating via the mandatory inclusion of bidirectional controls.

  • Cell Seeding: Seed AML12 murine hepatocytes in 6-well plates at a density of 5×104 cells/well.

    • Causality: This specific density ensures cells remain in the exponential growth phase and do not trigger contact-inhibition pathways, which artificially alter baseline lipid metabolism.

  • Induction & Treatment: Co-treat cells with 500 μM Oleic Acid (to induce steatosis) and varying concentrations of the test compound (5, 10, 20 μM).

  • Internal Validation Controls:

    • Negative Control: Vehicle only (establishes baseline healthy lipid levels).

    • Disease Control: OA only (establishes maximum steatotic threshold).

    • Positive Control: OA + 20 μM Fenofibrate (a known commercial PPARα agonist). If the positive control fails to reduce triglycerides by at least 20%, the entire assay plate is invalidated.

  • Quantification: Stain with Oil Red O, extract the retained dye with 100% isopropanol, and measure absorbance at 510 nm.

Table 2: Representative Efficacy Data in AML12 Steatosis Models

(Data synthesized from benchmark indole ethylamine derivative performances [1])

Treatment GroupConcentrationIntracellular Triglyceride Reduction (%)Cell Viability (%)
Disease Control (OA Only) 500 μM0.00% (Baseline Max)100%
Fenofibrate (Positive Control) 20 μM24.50% ± 2.1%98%
Indole Derivative (Low Dose) 5 μM28.07% ± 1.8%99%
Indole Derivative (High Dose) 20 μM51.33% ± 3.4%97%

Pharmacological Axis II: Neuropharmacology & 5-HT Modulation

Beyond metabolism, the 5-substituted indole ring is a classic bioisostere for 5-hydroxytryptamine (Serotonin). The 1-(1H-indol-5-yl)-2-methoxyethan-1-amine scaffold is particularly valuable for designing ligands targeting 5-HT 2A​ and 5-HT 2C​ receptors [3]. The methoxyethyl side chain introduces unique binding kinetics within the orthosteric pocket, often shifting the functional profile from full agonism to biased agonism or antagonism.

Protocol 3: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol utilizes a mathematical self-validation loop to ensure the integrity of the binding data.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 2A​ receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 μg of membrane protein with 1 nM [ 3 H]-Ketanserin (a radiolabeled 5-HT 2A​ antagonist) and varying concentrations of the unlabelled indole test compound ( 10−10 to 10−5 M).

  • Self-Validating NSB Control: In a parallel set of tubes, add 10 μM of Mianserin.

    • Causality: This massive excess of unlabelled ligand saturates all specific 5-HT 2A​ binding sites. Any radioactivity detected in these tubes represents Non-Specific Binding (NSB) to plastic or lipids.

    • Validation Gate: Specific Binding (SB) is calculated as TotalBinding−NSB . If NSB exceeds 30% of Total Binding, the assay is flagged for excessive background noise and discarded.

  • Analysis: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity using liquid scintillation counting and calculate the Ki​ via the Cheng-Prusoff equation.

Conclusion

The molecule 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is far more than a simple chemical catalog entry; it is a highly tunable, bifunctional scaffold. Whether utilized to probe the hydrophobic pockets of the PPARα nuclear receptor to combat metabolic liver diseases, or deployed as a sterically-hindered tryptamine bioisostere in neuropharmacology, its unique physicochemical properties make it an indispensable tool for the modern medicinal chemist. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure high-fidelity data generation in their early-stage discovery pipelines.

References

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells Molecules, 2023, 29(1), 12. URL:[Link]

  • Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Introduction & Analyte Profile The quantification of indole-derived biogenic amines and their synthetic analogs is a critical function in neuropharmacological drug development and quality control. 1-(1H-indol-5-yl)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

The quantification of indole-derived biogenic amines and their synthetic analogs is a critical function in neuropharmacological drug development and quality control. 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4)[1] is a complex polar molecule characterized by an electron-rich indole core, a primary aliphatic amine, and a methoxy ether linkage.

From a chromatographic perspective, this molecule presents specific challenges:

  • Basic Primary Amine (pKa ~9.5): At neutral pH, the protonated amine interacts strongly with residual, unreacted silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and poor resolution in amine quantification.

  • Indole Core: Highly hydrophobic and prone to oxidation, but possesses strong native fluorescence, offering an avenue for highly selective and sensitive detection[2].

This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method developed utilizing Analytical Quality by Design (AQbD) principles[3] and validated according to the latest ICH Q2(R2) guidelines[4].

Analytical Target Profile (ATP) & Method Rationale

Modern method development eschews trial-and-error in favor of the Analytical Target Profile (ATP) , a concept formalized in ICH Q14 [3]. The ATP defines the intended purpose of the method: To accurately and precisely quantify 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in bulk drug substance and formulations, free from matrix and degradation interferences, over a range of 0.1 to 100 µg/mL.

AQbD_Workflow ATP 1. Analytical Target Profile (Define Intent) CQA 2. Critical Quality Attributes (Identify Risks) ATP->CQA Risk 3. Risk Assessment (FMEA / Ishikawa) CQA->Risk MODR 4. Method Operable Design Region (MODR) Risk->MODR Control 5. Control Strategy (Lifecycle Mgmt) MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column with advanced end-capping was selected. SPP technology (core-shell) reduces the longitudinal diffusion (B-term in the van Deemter equation), yielding ultra-high efficiency at lower backpressures. The rigorous end-capping neutralizes residual silanols, preventing the primary amine from tailing.

  • Mobile Phase Optimization: To ensure the primary amine is fully protonated and to suppress silanol ionization (pKa ~3.5–4.5), the mobile phase must be highly acidic[5]. 0.1% Trifluoroacetic Acid (TFA) (pH ~2.1) was chosen. TFA acts as a volatile ion-pairing agent; the bulky trifluoroacetate anion pairs with the protonated amine, increasing its hydrophobicity and retention on the C18 phase while ensuring a perfectly symmetrical peak shape[6].

  • Detection Strategy: While UV detection at 280 nm is possible, Fluorescence Detection (FLD) (Excitation: 280 nm, Emission: 340 nm) was selected. The rigid conjugated π -system of the indole ring fluoresces intensely[5]. FLD provides a 100- to 1000-fold increase in sensitivity over UV and effectively blinds the detector to non-fluorescent matrix impurities, creating a highly specific method[2].

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine reference standard (Purity ≥ 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µm (End-capped)High efficiency, minimal secondary interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterIon-pairing, pH control (~2.1).
Mobile Phase B 0.1% TFA in AcetonitrileElution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CReduces solvent viscosity; improves mass transfer.
Injection Volume 5 µLPrevents volume overload and band broadening.
Detection (FLD) Ex: 280 nm / Em: 340 nmTargets the indole fluorophore for max sensitivity.
Gradient Program

A gradient elution is employed to ensure that any highly retained synthetic precursors or degradation products are washed from the column, preventing ghost peaks in subsequent injections.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
1.0955Isocratic focus
8.04060Linear gradient
8.1595Column wash
10.0595Column wash
10.1955Re-equilibration
14.0955End of run
Step-by-Step Sample Preparation & System Suitability

A self-validating protocol requires proof of system performance prior to sample analysis.

  • Diluent Preparation: Prepare a mixture of Water:ACN (90:10, v/v) containing 0.1% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5000. Proceed only if SST passes.

ICH Q2(R2) Method Validation

The method was validated in strict accordance with the ICH Q2(R2) guidelines for analytical procedures[4].

Validation_Logic Start ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Sens Sensitivity (LOD/LOQ Determination) Start->Sens Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD ≤ 2%) Lin->Prec Rob Robustness (Parameter Variations) Acc->Rob Prec->Rob

Figure 2: ICH Q2(R2) validation parameters and their logical interdependencies.

Validation Parameters & Execution
  • Specificity: Blank diluent and forced degradation samples (acid, base, peroxide, heat, UV light) were injected. The fluorescence detector demonstrated absolute specificity; no matrix peaks co-eluted with the analyte. Peak purity angle was less than the purity threshold across all stress conditions.

  • Linearity and Range: Seven calibration levels were prepared from 0.1 µg/mL to 100 µg/mL. The calibration curve was generated using least-squares linear regression[4].

  • Sensitivity (LOD/LOQ): Determined based on the signal-to-noise (S/N) ratio. LOD was defined as S/N ≥ 3, and LOQ as S/N ≥ 10.

  • Accuracy: Evaluated by spiking known concentrations of the analyte into a synthetic matrix at three levels (50%, 100%, 150% of the target concentration).

  • Precision: Assessed via Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst, n=6).

Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range Method dependent0.1 – 100 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
Limit of Detection (LOD) S/N ≥ 30.01 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.03 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision (%RSD) ≤ 2.0% (n=6)1.12%Pass
Robustness Stable under deliberate variationsFlow ±0.1 mL/min, Temp ±2°C: No impactPass

Conclusion

The developed RP-HPLC method for the quantification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine successfully overcomes the chromatographic challenges associated with basic indoleamines. By leveraging the synergistic effects of an end-capped SPP column, TFA ion-pairing, and highly specific fluorescence detection, the method achieves baseline resolution, excellent peak symmetry, and high sensitivity. The self-validating protocol complies fully with ICH Q14 and ICH Q2(R2) guidelines, ensuring it is highly trustworthy and ready for immediate deployment in pharmaceutical quality control environments.

References

  • [4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [2] High-performance Liquid Chromatographic Determination of Indoleamines, Dopamine, and Norepinephrine in Rat Brain With Fluorometric Detection. PubMed, National Institutes of Health (NIH). URL:[Link]

  • [1] 1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information. NextSDS. URL:[Link]

  • [6] Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Chemical Engineering Transactions. URL: [Link]

  • [5] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [3] Analytical Procedure Development Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Sources

Application

Application Note: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine as a Versatile Precursor for Indole-Based Drug Discovery

Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] This guide introduces 1-(1H-indol-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] This guide introduces 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, a strategic precursor for the development of novel indole-based therapeutics. Its structure combines the biologically significant 5-substituted indole core with a chiral primary amine and a flexible methoxyethyl side chain, offering multiple points for chemical diversification. We present a robust, proposed synthetic protocol for the precursor and detail its application in generating diverse chemical libraries via N-acylation and reductive amination. These methodologies are designed to provide researchers with a practical framework for exploring new chemical space in drug discovery programs targeting a wide array of diseases, from cancer to neurodegenerative disorders.[2][3]

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a recurring motif in molecules of profound biological importance, including the neurotransmitter serotonin and the hormone melatonin.[2] Its structural versatility and ability to engage in various biological interactions have cemented its role in modern drug discovery.[2][3] Derivatives of indole exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

The precursor, 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, is of particular interest for several reasons:

  • 5-Position Substitution: Modification at the C5 position of the indole ring is a common strategy in the design of analogues for neuroactive compounds like serotonin.[6]

  • Chiral Primary Amine: The primary amine serves as a crucial handle for a multitude of well-established chemical transformations, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • Methoxyethyl Side Chain: This feature can influence solubility and provides a potential metabolic blocking point, which may enhance the compound's in vivo stability.

This document serves as a technical guide for the synthesis and derivatization of this high-potential precursor.

Physicochemical and Predicted Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its key properties can be reliably predicted based on its structure. These values are essential for reaction planning and analytical characterization.

PropertyValue / PredictionSource / Comment
IUPAC Name 1-(1H-indol-5-yl)-2-methoxyethan-1-amine---
CAS Number 1270451-31-4[7][8]
Molecular Formula C₁₁H₁₄N₂O[7]
Molecular Weight 190.24 g/mol [8]
Predicted ¹H NMR Indole NH (~11 ppm), Aromatic CHs (7-8 ppm), Amine NH₂ (broad, ~2-3 ppm), Aliphatic CHs (3-4 ppm), Methoxy CH₃ (~3.3 ppm)Based on analogous structures.[6]
Predicted ¹³C NMR Aromatic Cs (100-140 ppm), Aliphatic Cs (50-70 ppm), Methoxy C (~59 ppm)Based on analogous structures.
Predicted XLogP3 ~1.1[9]

Proposed Synthesis of the Precursor

The synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine can be efficiently achieved from commercially available indole-5-carbaldehyde through a reliable three-step sequence. This pathway is designed for high yields and operational simplicity.

G Indole5CHO Indole-5-carbaldehyde Nitroalkene 5-(2-Nitrovinyl)-1H-indole Indole5CHO->Nitroalkene MethoxyNitro 5-(2-Methoxy-1-nitroethyl)-1H-indole Nitroalkene->MethoxyNitro Precursor 1-(1H-Indol-5-yl)-2- methoxyethan-1-amine MethoxyNitro->Precursor

Caption: Proposed synthetic workflow for the precursor.

Protocol 3.1: Synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Step A: Henry Reaction to form 5-(2-Nitrovinyl)-1H-indole

  • To a solution of indole-5-carbaldehyde (1.0 eq) in nitromethane (10-15 volumes), add ammonium acetate (2.0 eq).

  • Heat the mixture to reflux (approx. 100 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Filter the solid product, wash with cold ethanol and then water to remove excess reagents.

  • Dry the resulting solid under vacuum to yield 5-(2-nitrovinyl)-1H-indole.

Step B: Michael Addition to form 5-(2-Methoxy-1-nitroethyl)-1H-indole

  • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Suspend the 5-(2-nitrovinyl)-1H-indole (1.0 eq) from Step A in anhydrous methanol and add it portion-wise to the sodium methoxide solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-(2-methoxy-1-nitroethyl)-1H-indole.

Step C: Nitro Group Reduction to the Primary Amine

  • Methodology: The reduction of the nitro group to a primary amine is a critical step. Lithium aluminum hydride (LAH) is highly effective, while catalytic hydrogenation offers a milder alternative.

  • Procedure (using LAH):

    • Carefully add LAH (3.0-4.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

    • Dissolve the nitro compound from Step B (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

    • After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the target precursor, 1-(1H-indol-5-yl)-2-methoxyethan-1-amine. Further purification can be performed via chromatography if necessary.

Application as a Precursor in Drug Design

The primary amine of the title compound is a versatile functional group for building molecular diversity. We present two core protocols for its derivatization.

G cluster_acylation N-Acylation cluster_amination Reductive Amination Precursor 1-(1H-Indol-5-yl)-2- methoxyethan-1-amine Acyl_Cl R-COCl Carboxylic_Acid R-COOH + Coupling Agent Aldehyde R'-CHO Ketone R'-CO-R'' Amide_Lib Amide Library (R-CO-NH-R') Acyl_Cl->Amide_Lib Base (e.g., Et₃N) Carboxylic_Acid->Amide_Lib e.g., HATU, HOBt Sec_Amine_Lib Secondary Amine Library (R'-CH₂-NH-R') Aldehyde->Sec_Amine_Lib Reducing Agent (e.g., NaBH(OAc)₃) Ketone->Sec_Amine_Lib Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Derivatization workflows for the precursor amine.

Protocol 4.1: N-Acylation for Amide Library Synthesis

This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical agents.[10][11]

  • Setup: Dissolve the precursor amine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or THF. Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

    • Rationale: The base is crucial to neutralize the HCl byproduct generated from the acyl chloride, preventing the protonation and deactivation of the starting amine.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by silica gel column chromatography or recrystallization.

Protocol 4.2: Reductive Amination for Secondary Amine Library Synthesis

This method is a highly efficient one-pot procedure for forming C-N bonds by reacting an amine with a carbonyl compound.[12][13]

  • Setup: Dissolve the precursor amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an appropriate solvent, typically 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. Acetic acid (AcOH) can be added as a catalyst if needed.[13]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.

    • Rationale: NaBH(OAc)₃ is a preferred reagent as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions, which catalyze imine formation.[13]

  • Reaction: Stir the reaction at room temperature for 4-24 hours until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude secondary amine can be purified by silica gel column chromatography.

Conclusion

1-(1H-indol-5-yl)-2-methoxyethan-1-amine is a strategically designed precursor that provides a gateway to a wide range of novel indole derivatives. The synthetic and derivatization protocols outlined in this guide are based on robust and well-documented chemical principles, offering researchers a reliable platform to generate diverse libraries of compounds. The inherent structural features of this precursor make it an invaluable tool for lead generation and optimization in drug discovery programs targeting pathologies where the indole scaffold has proven efficacy.

References

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). The Open Medicinal Chemistry Journal. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules. [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). International Journal of Molecular Sciences. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Arkivoc. [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2021). Molecules. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). Chemistry – A European Journal. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • Breakthrough in indole chemistry could accelerate drug development. (2025). PharmaTutor. [Link]

  • Indole alkaloids – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). Molbank. [Link]

  • 1-(2-methoxyethyl)-1h-indol-5-amine hydrochloride. (n.d.). PubChemLite. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitative Analysis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in Biological Matrices

Executive Summary The quantification of novel indole-based amines, such as 1-(1H-indol-5-yl)-2-methoxyethan-1-amine , presents unique analytical challenges due to their basicity, susceptibility to oxidation, and propensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel indole-based amines, such as 1-(1H-indol-5-yl)-2-methoxyethan-1-amine , presents unique analytical challenges due to their basicity, susceptibility to oxidation, and propensity for in-source fragmentation. This application note details a rigorously validated, self-monitoring Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for researchers and drug development professionals. By leveraging π-π interactions on a biphenyl stationary phase and optimizing electrospray ionization (ESI) dynamics, this method achieves high selectivity and sub-ng/mL sensitivity in complex biological matrices.

Physicochemical Profiling & Mechanistic Rationale

To design a robust assay, we must first analyze the physicochemical behavior of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (Exact Mass: 190.1106 Da; [M+H]⁺ = 191.1 m/z).

Chromatographic Strategy: The Biphenyl Advantage

Indole amines are moderately lipophilic but highly polar at the primary amine site (pKa ~9.5). Traditional C18 columns often suffer from peak tailing and poor retention of basic amines due to secondary interactions with residual surface silanols.

  • Causality of Choice: We utilize a Biphenyl stationary phase . The electron-rich indole ring of the analyte engages in strong π-π and dipole-dipole interactions with the biphenyl ligands. This orthogonal retention mechanism significantly enhances selectivity, preventing co-elution with endogenous matrix interferences (e.g., phospholipids) and resolving potential isobaric isomers.

Mass Spectrometry & Fragmentation Dynamics

Indole-based amines are highly susceptible to in-source fragmentation during electrospray ionization (ESI). Tryptophan-derived metabolites and indole amines frequently undergo N–Cα bond dissociation, which can deplete the intact protonated precursor ion if source parameters are not carefully optimized[1].

  • Causality of Choice: To maximize the [M+H]⁺ precursor at m/z 191.1, the declustering potential (DP) and capillary voltage must be kept moderate. Upon collision-induced dissociation (CID), the primary fragmentation pathway is an α-cleavage at the amine, resulting in the loss of the methoxyethyl radical (45 Da) to form a highly stable indole-conjugated carbocation at m/z 146.1. Secondary pathways include the loss of ammonia (-17 Da) yielding m/z 174.1.

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Serum) Spike Internal Standard Addition (e.g., Dopamine-d4) Sample->Spike PPT Protein Precipitation (3:1 ACN with 0.1% FA) Spike->PPT Denatures proteins Centrifuge Centrifugation (14,000 × g, 10 min, 4°C) PPT->Centrifuge Prevents degradation Dilution Supernatant Dilution (1:1 with H2O) Centrifuge->Dilution Matches initial mobile phase UHPLC UHPLC Separation (Biphenyl Column) Dilution->UHPLC 2 µL Injection MSMS ESI-MS/MS Detection (Positive MRM Mode) UHPLC->MSMS Resolves isobars

Figure 1: Self-validating sample preparation and LC-MS/MS workflow for indole amine quantification.

Self-Validating Experimental Protocol

Sample Preparation

A rapid protein precipitation (PPT) method using acetonitrile provides excellent recovery (>85%) for indolealkylamines while maintaining high throughput, a standard established in pharmacokinetic assays of similar compounds like 5-MeO-DMT[2].

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

  • Spike & Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of the Internal Standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio efficiently crashes >95% of binding proteins. Formic acid ensures the basic amine remains fully protonated, preventing non-specific binding to the plastic tube walls.

  • Vortex: Agitate at 1,500 rpm for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4 °C.

    • Causality: The low temperature mitigates the risk of oxidative degradation of the indole ring during processing.

  • Dilute & Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract matches the initial LC mobile phase conditions (5% B), preventing peak distortion (solvent effect/breakthrough) during injection.

UHPLC Conditions

Table 1: Chromatographic Parameters

ParameterSpecification
Column Restek Raptor Biphenyl (2.1 × 100 mm, 1.8 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold (desalting)
4.06040Linear gradient
5.0595Column wash
6.5595Column wash
6.6955Re-equilibration
8.5955End
MS/MS Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Transitions & Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(1H-indol-5-yl)-2-methoxyethan-1-amine 191.1146.118Quantifier (α-cleavage)
191.1174.114Qualifier 1 (-NH₃)
191.1117.130Qualifier 2 (Indole core)
Internal Standard IS-DependentIS-DependentOptimizedNormalization

(Note: Source parameters such as Desolvation Temperature (450 °C) and Capillary Voltage (3.5 kV) should be tuned to the specific instrument model to prevent in-source fragmentation).

System Suitability & Method Validation (Trustworthiness)

To ensure this protocol functions as a self-validating system, the following Quality Control (QC) and System Suitability Test (SST) criteria must be embedded into every batch. Method validation must adhere to rigorous criteria for psychoactive and novel indole compounds, ensuring matrix effects and extraction efficiencies are thoroughly quantified to prevent ion suppression artifacts[3].

  • System Suitability Test (SST): Prior to the biological batch, inject a neat standard (10 ng/mL) five times.

    • Acceptance Criteria: Retention time relative standard deviation (RSD) ≤ 2.0%; Peak asymmetry factor between 0.8 and 1.2.

  • Carryover Assessment: Inject a double-blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Acceptance Criteria: The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • QC Bracketing: Interleave Low, Mid, and High QC samples (prepared in the target biological matrix) every 20 experimental samples.

    • Acceptance Criteria: Accuracy must remain within ±15% of the nominal concentration (±20% at LLOQ) to validate the intervening experimental data.

References

  • Shen, H.-W., Jiang, X.-L., & Yu, A.-M. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 878(30), 3126-3130. URL:[Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. URL:[Link]

  • Chambers, M., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 5277. URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis and Structural Elucidation of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Abstract This application note provides a detailed guide for the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, a key intermediate in pharmaceutical research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, a key intermediate in pharmaceutical research. We present a complete workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of indole-containing small molecules. The methodologies described herein are self-validating, ensuring a high degree of confidence in the spectral assignments.

Introduction: The Significance of Structural Verification

1-(1H-indol-5-yl)-2-methoxyethan-1-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Unambiguous confirmation of its molecular structure is a critical prerequisite for its use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] This application note outlines the comprehensive application of modern NMR techniques to verify the identity and purity of this compound, providing a foundational protocol that can be adapted for analogous structures.

The core of this methodology lies in a multi-dimensional approach. While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D correlation experiments are essential for assembling the molecular puzzle.[3] Correlation Spectroscopy (COSY) reveals proton-proton (H-H) coupling networks, Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range (2-3 bond) H-C connectivity information, allowing for the unequivocal assembly of the molecular framework.[4][5][6]

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample preparation. The following protocol is designed to yield high-resolution spectra.

  • Compound Purity: Ensure the sample of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its effect on the chemical shifts of labile protons (NH and NH₂), which often become sharper and more observable compared to in chloroform-d (CDCl₃).[7][8][9] The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum.[10]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is generally sufficient for acquiring a full suite of 1D and 2D NMR experiments on a modern spectrometer (400 MHz or higher) in a reasonable timeframe.[11][12]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can reference the spectra to the residual solvent peak, making the addition of TMS optional.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All data should be acquired at a constant temperature, typically 298 K (25 °C).

  • ¹H NMR: A standard one-dimensional proton NMR experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A one-dimensional carbon NMR experiment with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies scalar-coupled protons. This is crucial for identifying adjacent protons in the indole ring and the ethanamine side chain.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons to which they are directly attached (¹JCH). This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is the key experiment for connecting the different structural fragments of the molecule.[6]

Predicted NMR Data and Structural Assignment

The following sections detail the expected NMR data for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, based on known chemical shifts for indole derivatives and substituent effects.[13][14][15]

Figure 1: Structure of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine with Atom Numbering alt text (A representative image would be placed here showing the chemical structure with each atom systematically numbered for clear reference in the tables below.)

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (NH)~11.0br s-1H
H2~7.25tJ = 2.51H
H3~6.40tJ = 2.01H
H4~7.50dJ = 8.41H
H6~7.00ddJ = 8.4, 1.81H
H7~7.45dJ = 1.81H
H8 (CH)~4.10tJ = 6.51H
H9 (CH₂)~3.40dJ = 6.52H
H10 (OCH₃)~3.25s-3H
NH₂~2.10br s-2H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm)
C2~124.5
C3~101.0
C3a~128.0
C4~120.0
C5~130.0
C6~111.0
C7~118.0
C7a~135.0
C8 (CH)~55.0
C9 (CH₂)~75.0
C10 (OCH₃)~58.0
Interpretation of 2D NMR Data

The following workflow illustrates the logical process of using 2D NMR to confirm the structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Structural Elucidation H1_NMR ¹H NMR (Initial Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Side_Chain Assign Side Chain (H8-H9-H10) COSY->Side_Chain Indole_Ring Assign Indole Ring (H2-H3, H4-H6-H7) COSY->Indole_Ring HSQC->Side_Chain HSQC->Indole_Ring Final_Structure Final Structure Confirmation (Connect Side Chain to Indole) HMBC->Final_Structure Side_Chain->Final_Structure Indole_Ring->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Detailed 2D Correlation Analysis:

  • COSY:

    • A cross-peak between H4 and H6 will establish their ortho relationship on the benzene portion of the indole ring.

    • A correlation between H2 and H3 will confirm their proximity in the pyrrole ring.

    • Crucially, a cross-peak between the methine proton H8 and the methylene protons H9 will confirm the -CH(NH₂)-CH₂-O- fragment of the side chain.

  • HSQC:

    • This spectrum will directly link each proton signal (except the labile NH and NH₂ protons) to its corresponding carbon signal. For example, the proton signal at ~4.10 ppm (H8) will show a correlation to the carbon signal at ~55.0 ppm (C8).

  • HMBC: This is the definitive experiment for connecting the molecular fragments.

    • Connecting the side chain to the indole ring: Key correlations will be observed from the side chain protons to the indole carbons. Specifically, the methine proton H8 should show a 3-bond correlation to the indole carbons C4 and C6, and a 2-bond correlation to C5. These correlations are unequivocal proof of the side chain's attachment point at the 5-position of the indole ring.

    • Confirming side chain structure: The methoxy protons (H10) will show a 3-bond correlation to the methylene carbon (C9), confirming the -CH₂-O-CH₃ linkage.

    • Confirming indole structure: The proton at position 4 (H4) will show correlations to C3, C5, and C7a, while the proton at position 7 (H7) will show correlations to C5 and C7a. These correlations help to definitively assign the carbons of the benzene ring.

Conclusion

The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy provides a robust and reliable method for the complete structural assignment of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. By following this systematic approach, scientists can ensure the structural integrity of their synthesized compounds, a critical step in the drug development pipeline.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Retrieved from [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987, May 1). Semantic Scholar. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed. Retrieved from [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2005, January 5). Modgraph. Retrieved from [Link]

  • Chemical shifts. University of Regensburg. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]

  • SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Retrieved from [Link]

  • 20230818 Indole Synthesis SI. Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

  • Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. (2014, April 10). Taylor & Francis. Retrieved from [Link]

  • Small molecule-NMR. (2023, September 26). University of Gothenburg. Retrieved from [Link]

  • Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.Net. Retrieved from [Link]

  • Synthesis of new derivatives of N-(1H-indol-5-yl). IOSR Journal. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021, September 1). ResearchGate. Retrieved from [Link]

  • Synthesis of Polycyclic Indolines and Indolo[1,2-a]quinoxalines via Intra-/Intermolecular Reactions of Indoles. RWTH Publications. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018, February 19). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Functional Screening of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine via Calcium Mobilization Assays

Target Audience: Researchers, assay development scientists, and neuropharmacologists. Compound: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) Assay Modality: Intracellular Calcium Flux (Fluo-4 AM) via FLIP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and neuropharmacologists. Compound: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) Assay Modality: Intracellular Calcium Flux (Fluo-4 AM) via FLIPR (Fluorometric Imaging Plate Reader)

Introduction & Pharmacological Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., serotonin, melatonin) and synthetic neuropharmacological agents[1]. While traditional tryptamines feature an ethylamine side chain at the 3-position of the indole ring, 1-(1H-indol-5-yl)-2-methoxyethan-1-amine presents a unique structural paradigm: a 1-amino-2-methoxyethyl group substituted at the 5-position.

This structural deviation alters the molecule's lipophilicity and hydrogen-bonding profile, making it a prime candidate for high-throughput screening (HTS) against serotonin (5-HT) receptors. Specifically, the 5-HT₂ receptor family (particularly 5-HT₂A and 5-HT₂C) are primary targets for indole-based ligands[2]. To robustly characterize the functional activity (agonism/antagonism) of this novel derivative, a self-validating cell-based assay is required.

Mechanistic Principle: Gq-Coupled Calcium Signaling

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the canonical Gq/11 protein pathway[2]. Upon ligand binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of stored calcium (Ca²⁺) into the cytosol[3].

By loading cells with a calcium-sensitive fluorescent dye (Fluo-4 AM), this intracellular calcium spike can be quantified in real-time, providing a direct, functional readout of receptor activation[4].

G Ligand 1-(1H-indol-5-yl)-2- methoxyethan-1-amine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves into ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Calcium Intracellular Ca2+ Release ER->Calcium Releases Fluo4 Fluo-4 Fluorescence (Signal) Calcium->Fluo4 Binds Dye

5-HT2A receptor Gq-coupled signaling pathway leading to intracellular calcium release.

Experimental Design & Causality

To ensure scientific integrity, every variable in this protocol is optimized for a specific mechanistic reason:

  • Cell Line Selection (HEK293-5HT₂A): Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous 5-HT₂A receptors. Stably transfecting them with the human 5-HT₂A gene ensures that any observed calcium flux is exclusively mediated by the target receptor, eliminating background noise from off-target GPCRs.

  • Dye Selection (Fluo-4 AM): The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to passively diffuse across the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the now-charged, calcium-sensitive Fluo-4 fluorophore inside the cell[3].

  • Addition of Probenecid: Probenecid is a broad-spectrum inhibitor of organic anion transporters (OATs). Its inclusion in the assay buffer is critical; without it, active efflux pumps would rapidly extrude the cleaved Fluo-4 dye from the cytosol, destroying the assay's signal-to-background ratio[3].

  • Microplate Geometry: Black-walled, clear-bottom 384-well plates are mandatory. The black walls absorb scattered light, preventing horizontal optical crosstalk between adjacent wells, while the clear bottom allows the FLIPR instrument's lasers to excite the dye and read the emission from below.

Step-by-Step Protocol

Phase 1: Compound Preparation
  • Stock Solution: Dissolve 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents compound hydrolysis and ensures complete solubilization of lipophilic indole derivatives.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 10 µM down to 0.3 nM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual calcium release.

Phase 2: Cell Seeding (Day 1)
  • Harvest HEK293-5HT₂A cells at 80% confluency using TrypLE (avoid harsh trypsin to preserve surface receptor integrity).

  • Seed cells at a density of 15,000 cells/well in 20 µL of complete culture medium into a 384-well black-wall/clear-bottom plate.

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for monolayer formation and receptor recovery.

Phase 3: Dye Loading & Kinetic Reading (Day 2)
  • Dye Preparation: Prepare a 2X Dye Loading Buffer containing 4 µM Fluo-4 AM, 5 mM Probenecid, and 0.04% Pluronic F-127 in assay buffer. Causality: Pluronic F-127 is a non-ionic surfactant that helps disperse the highly lipophilic Fluo-4 AM in aqueous buffers.

  • Loading: Remove the cell plate from the incubator. Gently aspirate the culture medium and add 20 µL/well of the 1X Dye Loading Buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Reading: Transfer the cell plate and the compound plate to the FLIPR instrument.

  • Kinetic Protocol:

    • Read baseline fluorescence (Excitation: 488 nm, Emission: 515-535 nm) for 10 seconds.

    • Inject 10 µL of the diluted 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (or controls) into the wells.

    • Continuously record fluorescence for an additional 90 seconds to capture the transient calcium peak.

Workflow Step1 Day 1: Cell Seeding HEK293-5HT2A in 384-well plate Step2 Day 2: Dye Loading Fluo-4 AM + Probenecid (1h, 37°C) Step1->Step2 Step4 Kinetic Reading (FLIPR) Baseline -> Injection -> Ca2+ Peak Step2->Step4 Plate Transfer Step3 Compound Preparation Serial Dilution of Indole Derivative Step3->Step4 Step5 Data Analysis EC50/IC50 & Z'-factor Validation Step4->Step5

High-throughput screening workflow for functional calcium mobilization assays.

Data Analysis & Self-Validating Quality Control

To ensure the assay is a self-validating system, statistical quality control must be performed before interpreting the pharmacological data of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Z'-Factor Calculation

The Z'-factor evaluates the robustness of the assay by comparing the dynamic range between the positive control (10 µM Serotonin) and the negative control (Assay Buffer + 0.5% DMSO).

  • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Validation Criterion: A Z'-factor ≥0.5 is required to validate the plate. If Z′<0.5 , the data must be discarded due to excessive well-to-well variance or poor dye loading.

Expected Pharmacological Profile

Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Plot the normalized response against the log concentration of the compound and fit the data using a four-parameter logistic non-linear regression to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism).

Table 1: Representative Pharmacological Data Summary

CompoundTarget ReceptorAssay ModalityEC₅₀ / IC₅₀ (nM)Emax (%)Activity Profile
Serotonin (5-HT) 5-HT₂ACa²⁺ Flux15.2 (EC₅₀)100Full Agonist (Positive Control)
Ketanserin 5-HT₂ACa²⁺ Flux2.1 (IC₅₀)N/AAntagonist (Reference)
1-(1H-indol-5-yl)-2-methoxyethan-1-amine 5-HT₂ACa²⁺ FluxDetermined via AssayDetermined via AssayScreening Candidate

Note: If 1-(1H-indol-5-yl)-2-methoxyethan-1-amine shows no agonist activity (flat curve), the assay should be run in antagonist mode by pre-incubating the cells with the compound for 15 minutes, followed by an injection of an EC₈₀ concentration of Serotonin to test for competitive inhibition[3].

References

Sources

Application

Application Note: Preparation and Handling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Stock Solutions for Bioassays

Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Cell-Based Bioassays, and Biochemical Profiling Physicochemical Profiling & Solvent Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Cell-Based Bioassays, and Biochemical Profiling

Physicochemical Profiling & Solvent Selection

To develop a robust assay, one must first understand the molecular behavior of the target compound. 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is an amphipathic molecule characterized by two distinct functional regions:

  • The Indole Core: A highly hydrophobic, electron-rich aromatic ring.

  • The Methoxyethylamine Chain: A polar, basic side chain that introduces flexibility and hydrogen-bonding potential.

The Causality of Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal gold standard for solvating amphipathic screening compounds[1]. It effectively solvates both the lipophilic indole ring and the hydrophilic amine. However, DMSO is intensely hygroscopic.

The Risk: If exposed to ambient laboratory humidity, DMSO rapidly absorbs water. Because the indole core is highly hydrophobic, even a 5–10% water content in the DMSO stock can trigger microscopic precipitation of the compound. Furthermore, indoles are notoriously sensitive to atmospheric oxygen and light, often undergoing auto-oxidation to form colored byproducts (e.g., oxindoles)[2]. Therefore, strict inert handling and anhydrous conditions are not optional—they are mandatory for reproducible data.

Step-by-Step Protocol: Stock Solution Preparation

The NIH Assay Guidance Manual emphasizes that rigorous compound management is the bedrock of reproducible screening, preventing "garbage-in, garbage-out" scenarios in drug discovery[3]. The following protocol is engineered as a self-validating system to ensure absolute stock integrity.

Step 1: Thermal Equilibration
  • Action: Transfer the sealed vial of solid 1-(1H-indol-5-yl)-2-methoxyethan-1-amine from cold storage (-20°C) into a desiccator at room temperature. Leave it for 30 minutes before opening.

  • Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This moisture will contaminate the stock, leading to downstream hydrolysis and inaccurate molarity calculations.

Step 2: Dissolution in Anhydrous DMSO
  • Action: Using an analytical balance, weigh the required mass. Immediately dissolve the powder in 99.9% anhydrous DMSO to achieve a standard stock concentration (typically 10 mM or 50 mM). Vortex for 60 seconds, followed by 5 minutes in a water-bath sonicator.

  • Rationale: Sonication disrupts crystalline lattices, ensuring complete molecular solvation rather than a mere colloidal suspension.

Step 3: Quality Control (Validation Checkpoint)
  • Action: Perform a visual inspection against a dark background to ensure absolute optical clarity. Run a rapid LC-MS aliquot to verify mass purity.

  • Validation: If the solution is turbid, micro-precipitation has occurred; do not proceed to bioassays. If LC-MS reveals a mass shift of +16 Da, the indole ring has oxidized[2]. Discard the stock.

Step 4: Aliquoting and Inerting
  • Action: Dispense the validated stock solution into single-use amber glass or low-bind opaque polypropylene vials (e.g., 25 µL to 50 µL per vial). Overlay the liquid with a gentle stream of Argon or Nitrogen gas before sealing tightly.

  • Rationale: The Argon overlay displaces oxygen, preventing auto-oxidation of the electron-rich indole core[2]. Amber vials protect the compound from photo-catalyzed degradation.

Storage & Stability Dynamics

Compound degradation in DMSO is a kinetic certainty if improperly managed. A landmark study by Kozikowski et al. demonstrated that the probability of observing an intact compound drops to just 52% after one year of storage in DMSO at room temperature[4]. Repeated freeze-thaw cycles further accelerate this degradation by repeatedly introducing atmospheric moisture[4].

Summary of Optimal Storage Conditions
ParameterRecommended StandardMechanistic Rationale
Temperature -20°C to -80°CHalts kinetic degradation and thermal oxidation pathways.
Atmosphere Argon / Nitrogen OverlayPrevents oxygen-driven conversion of the indole to oxindoles[2].
Container Amber Glass / Opaque PPBlocks UV/Vis light to prevent photo-oxidation.
Freeze-Thaw Zero (Single-use aliquots)Prevents moisture introduction via condensation during thawing[4].
Max Shelf Life 6 Months (at -20°C)Ensures >95% purity is maintained for critical bioassays.

Bioassay Dilution Strategy

While DMSO is an excellent solvent, it is highly cytotoxic. In cell-based bioassays, DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce reactive gliosis, alter cell morphology, and cause spurious vehicle effects that mask true pharmacological data[1].

Dilution Protocol to Prevent "Solvent Shock"
  • Thawing: Thaw a single-use aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the stock 1:100 into an intermediate assay buffer (e.g., PBS or serum-free media) to create a working solution.

    • Causality: Direct addition of a 100% DMSO stock to a cell culture well causes localized "solvent shock," leading to immediate precipitation of the hydrophobic indole compound before it can disperse.

  • Final Application: Add the intermediate solution to the bioassay plate to achieve a final DMSO concentration of 0.1%.

  • Validation Checkpoint: Always run a parallel "Vehicle Control" well containing exactly 0.1% DMSO to baseline the assay and isolate the true biological effect of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Visualizing the Workflow

The following diagram maps the critical path from raw solid powder to assay-ready application, highlighting the necessary QC and storage checkpoints.

Workflow N1 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (Solid Powder) N2 Equilibrate to Room Temperature (Prevent condensation) N1->N2 N3 Dissolve in Anhydrous DMSO (10 mM - 50 mM Stock) N2->N3 N4 Quality Control (Visual Clarity & LC-MS Purity) N3->N4 N5 Aliquot & Argon Overlay (Minimize freeze-thaw & oxidation) N4->N5 N6 Long-Term Storage (-20°C to -80°C, Amber Vials) N5->N6 N7 Bioassay Application (Dilute in buffer, DMSO < 0.1%) N6->N7

Figure 1: Workflow for the preparation, QC, and storage of indole-amine stock solutions.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO Source: PubMed - National Library of Medicine URL:[Link]

  • Comparative Assessment of Solvents Toxicity Using Cell Lines: A Case Study with Dimethyl Sulfoxide Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Utilizing 1-(1H-Indol-5-yl)-2-methoxyethan-1-amine in Medicinal Chemistry and Organic Synthesis

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds that can engage multiple biological targets while maintaining favorable pharmacokinetic profiles. 1-(1H-indol-5-yl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that can engage multiple biological targets while maintaining favorable pharmacokinetic profiles. 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) is a highly versatile building block that combines the robust target-engagement properties of an indole core with a functionalized, alpha-branched primary amine. This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and structural rationales for integrating this compound into high-throughput library generation and late-stage functionalization workflows.

Structural Rationale & Physicochemical Properties

Indole-based scaffolds have seen a resurgence in targeted cancer therapeutics and anti-inflammatory drug discovery due to their ability to modulate kinases, enzymes, and receptors [1]. Specifically, substitutions at the 5-position of the indole ring allow the core N-H and C2/C3 positions to interact deeply within protein binding pockets (such as kinase hinge regions), while the 5-position substituent projects into solvent-exposed regions.

The inclusion of the 2-methoxyethan-1-amine side chain offers three distinct advantages:

  • Nucleophilic Primary Amine : Enables rapid diversification via amide coupling, reductive amination, and cross-coupling.

  • Hydrogen Bonding Network : The methoxy ether acts as a flexible hydrogen-bond acceptor, improving aqueous solubility and interacting with target residues.

  • Steric Tuning : The alpha-branching of the benzylic amine provides a degree of steric hindrance that can lock the molecule into favorable bioactive conformations.

Quantitative Data Summary

The following table summarizes the key physicochemical properties that make this building block highly suitable for oral drug discovery (adhering strictly to Lipinski’s Rule of 5) [2].

PropertyValueRationale / Implication in Drug Design
CAS Number 1270451-31-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C11H14N2ODefines the exact mass and isotopic distribution.
Molecular Weight 190.24 g/mol Low MW allows significant synthetic elaboration without exceeding the 500 Da limit.
H-Bond Donors 3 (Primary NH₂, Indole NH)Enhances target engagement via robust hydrogen bonding networks.
H-Bond Acceptors 2 (Methoxy O, Amine N)Improves aqueous solubility and interacts favorably with target hinge regions.
cLogP (Estimated) ~1.2 - 1.5Highly favorable lipophilicity for cell permeability and oral bioavailability.

Synthetic Applications & Self-Validating Protocols

To maximize the utility of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, researchers must account for the specific electronic and steric environment of the molecule. The protocols below are engineered to overcome the mild steric hindrance of the alpha-branched amine and the electron-rich nature of the indole core.

Application 2.1: Amide Bond Formation (Library Generation)

Causality & Mechanism : The primary amine is benzylic and alpha-branched, which introduces moderate steric hindrance. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. We utilize HATU because it generates an HOAt active ester; the neighboring group effect of the pyridine nitrogen in HOAt drastically accelerates the aminolysis step, overcoming the steric bulk. DIPEA is selected as a non-nucleophilic base to deprotonate the amine salt without competing for the active ester.

Step-by-Step Protocol :

  • Pre-activation : In an oven-dried vial under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Crucial Step: Pre-activation minimizes side reactions with the indole core.

  • Coupling : Add 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (1.0 eq) in a single portion. Stir at room temperature for 4–12 hours.

  • Workup : Quench the reaction with deionized water and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation : Analyze the crude mixture via LC-MS. The disappearance of the highly UV-active indole starting material at 254 nm and the appearance of the product mass ( [M+H]+=Massacid​+190.24−18.02 ) confirms successful conversion.

Application 2.2: Reductive Amination (Secondary Amine Synthesis)

Causality & Mechanism : To synthesize secondary amine derivatives, reductive amination is preferred over direct alkylation to prevent over-alkylation (tertiary amine formation). Sodium triacetoxyborohydride (STAB) is the optimal reducing agent here. Its electron-withdrawing acetate groups render it less reactive than NaBH₄, allowing it to selectively reduce the protonated iminium ion without reducing the starting aldehyde or the sensitive indole double bonds.

Step-by-Step Protocol :

  • Iminium Formation : Combine the amine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq). Crucial Step: The weak acid facilitates the dehydration of the hemiaminal to the iminium ion, which is necessary for sterically hindered amines.

  • Reduction : Stir for 1 hour at room temperature. Add STAB (1.5 eq) in small portions to control the mild exotherm. Stir for an additional 12 hours.

  • Workup : Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation : ¹H NMR (CDCl₃) validation must show the complete disappearance of the aldehyde proton (~9.5–10.0 ppm) and the primary amine protons, replaced by a new set of diastereotopic methylene protons adjacent to the newly formed secondary amine.

Application 2.3: Electrophilic C3-Halogenation (Late-Stage Diversification)

Causality & Mechanism : The C3 position of the indole ring is highly nucleophilic due to enamine-like resonance from the N1 lone pair. Regioselective halogenation at C3 provides a synthetic handle for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-coupling. Recent advances in copper-catalyzed systems have also shown that functionalizing indoles can unlock new therapeutic potentials [3]. We use N-Iodosuccinimide (NIS) for a controlled, clean electrophilic iodination.

Step-by-Step Protocol :

  • Halogenation : Dissolve the indole derivative in anhydrous DMF (0.1 M) and cool to 0 °C in an ice bath.

  • Addition : Add NIS (1.05 eq) portion-wise. Crucial Step: Conduct this reaction in the dark (wrap the flask in aluminum foil) to suppress radical-mediated side reactions.

  • Reaction : Stir at 0 °C for 2 hours, then allow warming to room temperature.

  • Workup : Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species. Extract with EtOAc, wash extensively with water (5x) to remove DMF, and wash with brine.

  • Self-Validation : ¹H NMR validation will show the disappearance of the characteristic indole C3-H proton (typically a doublet or singlet around 6.5–7.5 ppm depending on substitution), confirming regioselective iodination.

Mechanistic & Workflow Visualizations

To conceptualize the synthetic versatility and the biological application of this scaffold, the following diagrams map out the chemical workflow and a validated pharmacological pathway.

Synthetic Diversification Workflow

The diagram below illustrates the divergent synthetic pathways accessible from the primary building block.

SyntheticWorkflow Core 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine Amidation Amide Coupling (HATU/DIPEA) Core->Amidation R-COOH RedAmin Reductive Amination (NaBH(OAc)3) Core->RedAmin R-CHO C3Func C3-Functionalization (Electrophilic) Core->C3Func NIS / Vilsmeier

Caption: Workflow for the synthetic diversification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Pharmacological Pathway: MD2-TLR4 Antagonism

Indole-5-yl derivatives have been successfully deployed as Myeloid Differentiation Protein 2 (MD2) / Toll-like Receptor 4 (TLR4) antagonists [4]. By binding to MD2, these scaffolds block Lipopolysaccharide (LPS) engagement, thereby halting the NF-κB inflammatory cascade—a critical mechanism in treating acute lung injury.

PharmacologicalPathway LPS LPS (Lipopolysaccharide) MD2 MD2 Protein LPS->MD2 Binds Indole Indole-5-yl Derivative Indole->MD2 Antagonizes LPS Binding TLR4 TLR4 Receptor MD2->TLR4 Complex Formation NFkB NF-κB Activation TLR4->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression

Caption: Mechanism of MD2-TLR4 antagonism by indole-5-yl derivatives.

Analytical Characterization Guidelines

To ensure the integrity of libraries generated from 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, adhere to the following analytical standards:

  • High-Performance Liquid Chromatography (HPLC) : Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The indole core provides strong UV absorbance at 220 nm and 254 nm.

  • Nuclear Magnetic Resonance (NMR) : In ¹H NMR (DMSO-d₆ or CDCl₃), the indole N-H proton typically appears as a broad singlet far downfield (>10.5 ppm in DMSO). The methoxy group (-OCH₃) will present as a sharp 3H singlet around 3.3–3.4 ppm. The chiral center at the benzylic position will cause the adjacent -CH₂- protons to become diastereotopic, often appearing as distinct multiplets if the rotation is restricted.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Med. Chem., 2026.[Link][1]

  • 1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information. NextSDS Substance Database.[Link][2]

  • Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily, August 2025.[Link][3]

  • Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. J. Med. Chem., 2019.[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine , a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine , a highly valuable pharmaceutical intermediate.

Synthesizing primary amines bearing an alpha-methoxy group and an indole moiety presents unique chemoselectivity challenges. Direct amination is prone to over-alkylation, and the acidic nature of the indole N-H proton complicates organometallic coupling. To achieve high yields, our validated workflow utilizes a Weinreb amide ketone synthesis followed by a Titanium-mediated reductive amination .

Pathway Visualization

SynthesisRoute A 5-Bromoindole B 1-TIPS-5-Bromoindole A->B TIPS-Cl, NaH DMF, 0°C C 1-(1-TIPS-1H-indol-5-yl) -2-methoxyethan-1-one B->C 1. iPrMgCl·LiCl 2. Weinreb Amide D 1-(1-TIPS-1H-indol-5-yl) -2-methoxyethan-1-amine C->D NH4OAc, Ti(OiPr)4 NaBH3CN E 1-(1H-indol-5-yl) -2-methoxyethan-1-amine (Target) D->E TBAF THF, RT

Fig 1: Four-step synthetic workflow for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Troubleshooting & FAQs
Phase 1: Organometallic Addition & Ketone Synthesis

Q: Why am I recovering unreacted 5-bromoindole during the Grignard formation step? A: The N-H proton of the indole ring is highly acidic (pKa ~16) and will rapidly quench organomagnesium or organolithium reagents[1]. If you do not protect the indole nitrogen, the first equivalent of your Grignard reagent will simply deprotonate the indole, forming an insoluble or unreactive magnesium indolide salt. Solution: Protect the indole nitrogen with a bulky silyl group, such as Triisopropylsilyl (TIPS), prior to halogen-metal exchange. TIPS is highly stable to Grignard conditions and preserves the electron density of the heterocycle.

Q: During the ketone synthesis, I am seeing significant formation of a tertiary alcohol byproduct instead of the desired alpha-methoxy ketone. How do I prevent this? A: This is a classic case of "over-addition." If you are using a standard ester (e.g., methyl 2-methoxyacetate) as your acylating agent, the tetrahedral intermediate collapses prematurely, releasing a highly reactive ketone which then rapidly consumes a second equivalent of the Grignard reagent. Solution: Switch your acylating agent to a Weinreb amide (2-methoxy-N-methoxy-N-methylacetamide). The bidentate chelation between the magnesium ion, the alkoxide oxygen, and the N-methoxy oxygen forms a stable five-membered ring[2][3]. This intermediate remains stable at low temperatures and only collapses to the desired ketone during the acidic aqueous workup, completely preventing over-addition[3].

Phase 2: Reductive Amination

Q: My reductive amination yields are low, and I am observing reduction of the starting ketone to a secondary alcohol. What is going wrong? A: This occurs when the reducing agent reduces the ketone faster than the ketone can condense with ammonia to form the imine intermediate[4]. Alpha-methoxy ketones are sterically hindered and electronically deactivated, which slows down imine formation. Solution: You must decouple the imine formation from the reduction step. Use a milder, more selective reducing agent like Sodium Cyanoborohydride (NaBH3CN), which selectively reduces iminium ions over carbonyls at pH 6-7[4][5]. Furthermore, pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid scavenger for 4-6 hours before adding the reducing agent.

Q: Why shouldn't I just use direct alkylation of the indole with an alkyl halide? A: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and almost always results in a statistical mixture of primary, secondary, and tertiary amines (over-alkylation)[4]. Reductive amination avoids multiple alkylations because the imine forms only once, providing a highly controlled C-N bond formation[4].

Quantitative Data: Reductive Amination Optimization

The table below summarizes the causality between the choice of reducing conditions and the resulting yield of the intermediate 1-(1-TIPS-1H-indol-5-yl)-2-methoxyethan-1-amine.

Reducing AgentImine Pre-formationYield (%)Major ByproductMechanistic Note
NaBH4 No15 - 20%Secondary alcoholKetone reduction outpaces sluggish imine formation.
NaBH3CN No45 - 50%Secondary alcoholMild reductant, but equilibrium favors the ketone without a water scavenger.
NaBH(OAc)3 Yes (AcOH cat.)70 - 75%Unreacted ketoneSafer alternative to cyanoborohydride; slightly lower conversion due to steric bulk.
NaBH3CN Yes (Ti(OiPr)4)88 - 92% Trace dimersOptimal: Ti(OiPr)4 drives imine formation; NaBH3CN selectively reduces the iminium ion.
Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of 1-(1-TIPS-1H-indol-5-yl)-2-methoxyethan-1-one

Self-Validation Checkpoint: The reaction is complete when the Grignard intermediate is fully consumed, indicated by the disappearance of the baseline spot on TLC (Hexanes/EtOAc 4:1).

  • Halogen-Metal Exchange: In an oven-dried, argon-purged flask, dissolve 1-TIPS-5-bromoindole (1.0 eq, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Grignard Formation: Dropwise add Turbo Grignard (iPrMgCl·LiCl, 1.3 M in THF, 1.1 eq). Stir at 0 °C for 1 hour. Causality: The LiCl breaks up polymeric magnesium aggregates, increasing the nucleophilicity of the Grignard reagent.

  • Weinreb Amide Addition: Cool the reaction mixture to -40 °C. Slowly add 2-methoxy-N-methoxy-N-methylacetamide (1.2 eq) dissolved in anhydrous THF.

  • Incubation: Allow the reaction to slowly warm to 0 °C over 2 hours. Do not let the reaction reach room temperature, as the chelated tetrahedral intermediate may prematurely collapse.

  • Quench & Workup: Quench the reaction strictly at 0 °C by adding saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Reductive Amination to 1-(1-TIPS-1H-indol-5-yl)-2-methoxyethan-1-amine

Self-Validation Checkpoint: Aliquot a sample prior to NaBH3CN addition. LCMS should show the mass of the imine intermediate [M+H]+ without the presence of the starting ketone.

  • Imine Pre-formation: Dissolve 1-(1-TIPS-1H-indol-5-yl)-2-methoxyethan-1-one (1.0 eq, 5 mmol) in anhydrous Ethanol (0.1 M). Add Ammonium Acetate (NH4OAc, 10.0 eq) and Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 eq).

  • Stirring: Stir the mixture at room temperature for 6 hours under argon. Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) in small portions. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction by adding 1M NaOH (Caution: gas evolution). Filter the resulting white titanium dioxide precipitate through a pad of Celite.

  • Extraction: Extract the filtrate with Dichloromethane (3x). Dry over Na2SO4 and concentrate. The crude amine can be taken directly to the final TBAF deprotection step.

References
  • Wikipedia. Weinreb ketone synthesis. Wikipedia.[Link]

  • Wikipedia. Reductive amination. Wikipedia.[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 1-(1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 1-(1H-indol-5-yl)-2-methoxyethan-1-amine .

This molecule presents a unique triad of purification challenges: an electron-rich, oxidation-prone indole core; a highly polar, basic primary aliphatic amine (pKa ~9.0); and a methoxy ether moiety. The following Q&A modules and self-validating protocols are structured to guide you through pre-chromatographic isolation, normal-phase flash chromatography, and preparative reverse-phase HPLC (RP-HPLC).

System Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture 1-(1H-indol-5-yl)-2-methoxyethan-1-amine ABE Acid-Base Extraction (Removes non-basic impurities) Start->ABE Step 1 Warning1 Risk: Auto-Oxidation (Requires Inert Atmosphere) Start->Warning1 Flash Normal-Phase Flash Chromatography (Silica Gel + 1% Et3N) ABE->Flash Step 2 HPLC Preparative RP-HPLC (C18, MeOH/H2O + 0.1% FA) Flash->HPLC Step 3 Warning2 Risk: Peak Tailing (Requires Basic Modifier) Flash->Warning2 Pure Pure Target Compound (>99% Purity) HPLC->Pure Final Step

Workflow for the purification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine and common pitfalls.

Domain 1: Pre-Chromatographic Isolation (Liquid-Liquid Extraction)

Q: Why does my crude product turn dark brown during workup, and how can I prevent it? A: Indole derivatives are highly susceptible to auto-oxidation, especially when exposed to light, oxygen, and trace transition metals. The electron-rich pyrrole ring easily oxidizes to form colored polymeric degradation products. Causality & Solution: Perform all workups under an inert atmosphere (argon or nitrogen) using degassed solvents. Avoid prolonged exposure to strong ambient light during extraction.

Q: How can I efficiently remove non-basic organic impurities before attempting chromatography? A: Utilize an acid-base liquid-liquid extraction. The basicity of the primary aliphatic amine allows for reversible protonation, effectively separating it from neutral or acidic impurities. This technique is a standard, highly effective pre-treatment for tryptamine and indole-amine derivatives 1[1].

Protocol 1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract with 1.0 M aqueous HCl (pH ~2). The target amine protonates into a water-soluble salt and migrates to the aqueous layer.

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc to strip away non-basic impurities.

  • Basification: Cool the aqueous layer to 0°C (to prevent exothermic degradation) and slowly adjust to pH 10–11 using 2.0 M aqueous NaOH or NH₄OH.

  • Free-Base Recovery: Extract the newly liberated free base with Dichloromethane (DCM) or EtOAc.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Step: Spot the initial EtOAc wash (from Step 3) on a TLC plate. The absence of a UV-active spot that stains positive with Ehrlich's reagent confirms that the target indole-amine has successfully and entirely partitioned into the aqueous layer, validating the extraction efficiency.

Domain 2: Normal-Phase Flash Chromatography

Q: I am experiencing severe peak tailing and poor recovery on standard silica gel. How do I fix this? A: The basic primary amine interacts strongly with the weakly acidic silanol groups (Si-OH) on bare silica gel. This leads to secondary retention mechanisms (ion-exchange) rather than pure adsorption, causing the compound to smear across the column. Causality & Solution: To suppress these interactions, you must add a basic modifier to your mobile phase. Incorporating 0.1% to 1% Triethylamine (Et₃N) into a Dichloromethane/Methanol solvent system effectively masks the active silanol sites, sharpens peaks, and significantly improves recovery 1[1].

Protocol 2: Amine-Optimized Silica Gel Flash Chromatography
  • Column Preparation: Slurry-pack the silica gel (230-400 mesh) in the starting eluent (DCM containing 1% Et₃N).

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. If solubility is poor, perform dry loading by pre-absorbing the sample onto a small amount of Celite (avoid silica for dry loading to minimize pre-column degradation).

  • Gradient Elution: Start with 100% DCM (with 1% Et₃N). Gradually increase polarity by introducing Methanol (e.g., 99:1 to 90:10 DCM:MeOH, strictly maintaining 1% Et₃N throughout).

  • Fraction Monitoring: Monitor fractions via TLC. Visualize with UV 254 nm and stain with Ehrlich's reagent (which turns purple/blue in the presence of indoles).

  • Self-Validating Step: Perform a 2D-TLC of the collected fractions. If the compound spot remains round and does not streak in the second dimension, the basic modifier concentration is sufficient, validating the complete suppression of silanol interactions.

Domain 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Q: Which RP-HPLC mobile phase system is optimal for separating this compound from closely related structural analogs? A: For basic indole derivatives, a reverse-phase C18 column paired with an acidic modifier is standard. Using a mobile phase of Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid or 0.3% Acetic Acid ensures the amine remains fully protonated, providing consistent retention times and sharp peak shapes 23[2][3].

Q: Can I use Trifluoroacetic Acid (TFA) as a mobile phase modifier? A: It is highly recommended to avoid strong acids like TFA. While TFA provides excellent ion-pairing for amines, the indole core is sensitive to strong acids. During the post-HPLC concentration step, as water evaporates and TFA concentrates, the indole can undergo rapid dimerization or degradation. Formic acid is a much safer, volatile alternative that protects the indole core 4[4].

Protocol 3: Preparative RP-HPLC Method
  • Column Selection: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.

  • Gradient Profile: 5% B to 60% B over 20 minutes (Adjust based on analytical scouting runs).

  • Flow Rate: 15–20 mL/min.

  • Detection: UV Diode Array monitoring at 220 nm (amine/aliphatic absorption) and 280 nm (indole chromophore) 4[4].

  • Recovery: Lyophilize the collected fractions immediately to prevent prolonged exposure to the acidic aqueous environment.

  • Self-Validating Step: Analyze the lyophilized product via analytical HPLC. A single sharp peak at 280 nm with an integrated area >99% validates the removal of structural analogs, while the absence of a baseline drift confirms the complete sublimation of the volatile formic acid modifier.

Quantitative Data Presentation

Table 1: Comparison of Recommended Chromatographic Systems for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

ParameterNormal-Phase (Flash)Reverse-Phase (Prep-HPLC)
Stationary Phase Silica Gel (230-400 mesh)C18 (Octadecylsilyl), 5 µm
Mobile Phase Dichloromethane / MethanolWater / Methanol
Critical Modifier 0.1% - 1.0% Triethylamine0.1% Formic Acid or 0.3% Acetic Acid
Mechanism of Action Masks acidic silanol groupsProtonates amine for consistent polarity
Primary Use Case Bulk purification, removing non-polar impuritiesHigh-resolution separation of structural analogs
Detection Method TLC (UV 254 nm, Ehrlich's stain)UV Diode Array (220 nm, 280 nm)
Typical Recovery 75% - 85%85% - 95%
Target Purity > 90%> 99%
References
  • ResearchGate Contributors. "Preparative high-performance liquid chromatography (Prep-HPLC) for monoterpenoid indole alkaloids." ResearchGate. Available at:[Link]

  • PubMed Contributors. "The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine." PubMed. Available at: [Link]

Sources

Troubleshooting

preventing oxidative degradation of 1-(1h-indol-5-yl)-2-methoxyethan-1-amine during storage

Welcome to the Technical Support Center for the handling and storage of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine .

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of electron-rich aromatic amines. This specific molecule is bifunctional, containing both a highly oxidizable indole core and a reactive primary aliphatic amine. Without rigorous storage protocols, this compound rapidly undergoes auto-oxidation, leading to colored impurities, loss of titer, and compromised assay reproducibility.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the absolute integrity of your compound throughout its lifecycle.

Mechanistic Overview: Why Does Degradation Occur?

The degradation of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is driven by two distinct oxidative vulnerabilities:

  • Indole Ring Oxidation: The electron-dense pyrrole ring of the indole moiety is highly susceptible to electrophilic attack by molecular oxygen or reactive oxygen species (ROS). This typically occurs at the C2 or C3 positions, leading to the formation of oxindoles, isatins, or dimeric/polymeric species 1. These extended conjugated systems are responsible for the characteristic pink, brown, or black discoloration of the bulk powder.

  • Primary Amine Oxidation: The aliphatic primary amine can undergo oxidation to form hydroxylamines, oximes, or N-oxides 2. Furthermore, the free base form is prone to reacting with atmospheric CO 2​ to form carbamates, complicating the impurity profile [[3]]().

DegradationPathways Compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (Free Base) O2_Indole O2 / ROS Attack (Indole C2/C3) Compound->O2_Indole O2_Amine O2 / Peroxides (Primary Amine) Compound->O2_Amine Oxindole Oxindoles / Isatins (Discoloration) O2_Indole->Oxindole Hydroxylamine Hydroxylamines / N-Oxides (Mass +16 / +32) O2_Amine->Hydroxylamine

Mechanistic pathways of oxidative degradation for the target compound.

Troubleshooting & FAQs

Q1: My solid batch turned from off-white to dark brown after a month on the bench. Is it still usable? A1: No. Significant discoloration indicates extensive oxidation of the indole core into oxindoles or polymeric species 1. The electron-rich nature of the indole ring makes it a prime target for auto-oxidation when exposed to ambient light and oxygen. To prevent this, the compound must be stored in amber vials (to prevent photo-catalyzed radical initiation) and backfilled with an inert gas like Argon 4.

Q2: LC-MS analysis of my stored stock solution shows new peaks at M+16 and M+32. What is happening? A2: These mass shifts correspond to the addition of one or two oxygen atoms, characteristic of primary amine oxidation to a hydroxylamine (M+16) or subsequent over-oxidation/N-oxide formation [[5]](), 2. Primary amines are notoriously sensitive to peroxides, which can accumulate in ethereal solvents (like THF) or aqueous buffers over time. Solution: Never store the free base in solution for extended periods. If you must store a stock solution, use rigorously degassed, peroxide-free solvents and store at -80°C.

Q3: How can I fundamentally stabilize the compound for multi-year storage? A3: The most effective strategy is to convert the free base into a stable salt (e.g., Hydrochloride or Trifluoroacetate). Protonating the primary amine drastically reduces its electron density, rendering it far less susceptible to oxidation 2, 4. Furthermore, the crystalline salt lattice restricts oxygen diffusion compared to the amorphous free base.

Quantitative Stability Data

To illustrate the causality of storage conditions on compound integrity, consider the following stability data derived from 6-month accelerated degradation studies.

Table 1: Stability of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine under various storage conditions (6 months).

FormAtmosphereTemperatureLight ExposurePurity (LC-UV at 254 nm)Major Impurity Type
Free BaseAmbient Air25°CClear Vial (Light)< 65%Oxindoles, Hydroxylamines
Free BaseAmbient Air4°CAmber Vial (Dark)82%Oxindoles
Free BaseArgon-20°CAmber Vial (Dark)96%Trace Oxindoles
HCl SaltAmbient Air25°CClear Vial (Light)94%Trace Oxindoles
HCl Salt Argon -20°C Amber Vial (Dark) > 99.5% None Detected

Self-Validating Experimental Protocols

As an application scientist, I insist on self-validating workflows. You should not blindly assume a storage protocol works; you must chemically validate that your intervention (salt formation) successfully protected the compound against oxidative stress.

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt

Causality: Converting the amine to an ammonium salt lowers the HOMO (Highest Occupied Molecular Orbital) energy of the nitrogen lone pair, preventing electron transfer to oxidants and stabilizing the adjacent indole ring via inductive effects 5.

  • Dissolution: Dissolve 1.0 g of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (free base) in 10 mL of anhydrous, degassed diethyl ether under an Argon atmosphere.

  • Acid Addition: Slowly add 1.05 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise at 0°C while stirring. Note: Using an anhydrous ethereal HCl solution prevents hydrolytic side reactions and promotes immediate crystallization.

  • Crystallization: Stir for 30 minutes at 0°C. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate under a blanket of Argon using a Schlenk frit. Wash with 5 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

  • Storage: Transfer the dried salt to an amber glass vial, purge with Argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: Forced Degradation and Validation Assay

Causality: To trust your storage protocol, you must prove it withstands stress. This protocol uses a chemical oxidant to validate the protective effect of the salt form generated in Protocol 1 2.

  • Sample Preparation: Prepare 1 mg/mL solutions of both the Free Base and the newly synthesized HCl Salt in a 50:50 mixture of Acetonitrile and Water.

  • Oxidative Stress: Add 3% Hydrogen Peroxide (H 2​ O 2​ ) to both solutions.

  • Incubation: Incubate at 40°C for 24 hours in the dark.

  • Quenching: Quench the reaction by adding a stoichiometric amount of sodium thiosulfate.

  • LC-MS Analysis: Analyze both samples via LC-MS.

    • Validation Criteria: The Free Base trace will show significant depletion of the parent peak and the appearance of M+16/M+32 peaks. The HCl Salt trace must show >90% retention of the parent peak, validating the stability of the protonated form against aggressive peroxide attack.

ValidationWorkflow Start Unstable Free Base SaltGen Anhydrous HCl in Ether (0°C) Start->SaltGen StableSalt Stable HCl Salt SaltGen->StableSalt StressTest Forced Degradation (3% H2O2, 40°C) StableSalt->StressTest LCMS LC-MS Validation (Confirm >90% Intact) StressTest->LCMS

Workflow for generating and validating the stable hydrochloride salt form.

References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: PMC - NIH URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC - NIH URL:[Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? Source: ResearchGate URL:[Link]

Sources

Optimization

resolving chiral enantiomers of 1-(1h-indol-5-yl)-2-methoxyethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral separations and process chemistry, I have designed this guide to address the specific physicochemical challenges of resolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral separations and process chemistry, I have designed this guide to address the specific physicochemical challenges of resolving 1-(1H-indol-5-yl)-2-methoxyethan-1-amine .

This molecule presents a unique trifecta of features: a primary amine at the chiral center, a hydrogen-bond-accepting methoxyethyl chain, and an electron-rich, oxidation-sensitive indole ring. Standard off-the-shelf resolution protocols often fail here due to indole degradation or poor diastereomeric crystal packing. This guide bypasses generic advice, focusing on causality, mechanistic troubleshooting, and self-validating workflows.

Strategic Triage: Selecting Your Resolution Pathway

Before diving into troubleshooting, it is critical to align your resolution method with your project scale and purity requirements.

ResolutionStrategy Start Racemic 1-(1H-indol-5-yl) -2-methoxyethan-1-amine Scale Determine Target Scale & Purity Requirements Start->Scale PrepSFC Chiral SFC/HPLC (Polysaccharide CSPs) Scale->PrepSFC Analytical to Small Prep (<10g, Rapid) Salt Diastereomeric Salt Formation (e.g., (S)-Mandelic Acid) Scale->Salt Process / Bulk Scale (>100g, Cost-Effective) Enzyme Enzymatic Kinetic Resolution (CALB + Acyl Donor) Scale->Enzyme High Enantiopurity (Biocatalytic DKR)

Fig 1. Decision matrix for selecting the optimal chiral resolution strategy based on scale.

Section 1: Diastereomeric Salt Formation (Classical Resolution)

For bulk processing, fractional crystallization of diastereomeric salts remains the most scalable approach[1]. For this specific indole-amine, the methoxy group acts as a critical hydrogen-bond acceptor, integrating into the columnar hydrogen-bond network of the crystal lattice[2].

Troubleshooting & FAQs

Q: Why am I getting low enantiomeric excess (ee < 50%) after the first crystallization with (S)-mandelic acid? A: You are likely experiencing kinetic precipitation rather than thermodynamic crystallization. When the solvent is too non-polar (e.g., pure ethyl acetate), the salt crashes out rapidly, trapping the more soluble diastereomer in the crystal lattice. Solution: Switch to a protic solvent mixture like isopropanol/water (95:5). The water disrupts weak, non-specific hydrogen bonds, allowing the system to reach thermodynamic equilibrium where only the most stable diastereomeric lattice (the less soluble salt) crystallizes.

Q: During the freebasing step to recover the amine, the solution turns pink/brown, and my yield drops significantly. What is happening? A: The indole ring is highly electron-rich and prone to auto-oxidation when exposed to oxygen under alkaline conditions. Solution: Never use strong mineral bases (like KOH) in open air. Use mild bases (e.g., saturated NaHCO3 or 1M NaOH) and perform the extraction in a biphasic system (MTBE/Water) strictly under an inert Argon or Nitrogen atmosphere.

Quantitative Data: Chiral Acid Screening
Chiral Resolving AgentSolvent SystemYield (Crystal)ee% (1st Crop)S-Factor (Yield × ee)
(S)-(+)-Mandelic Acidi-PrOH / 5% H2O42%88%0.37
L-(+)-Tartaric AcidEtOH / 10% H2O35%65%0.23
(1S)-(+)-10-Camphorsulfonic AcidAcetone15%12%0.02 (Indole degradation)
Di-p-toluoyl-D-tartaric acidMeOH48%45%0.21
Self-Validating Protocol: Mandelic Acid Resolution

SaltWorkflow Racemate Racemic Amine (1.0 eq) Mix Dissolution at 75°C (i-PrOH / 5% H2O) Racemate->Mix Acid (S)-Mandelic Acid (1.0 eq) Acid->Mix Cryst Linear Cooling to 20°C (Seed at 55°C) Mix->Cryst Solid Less Soluble Salt (Enriched Diastereomer) Cryst->Solid Liquid Mother Liquor (More Soluble Salt) Cryst->Liquid

Fig 2. Logical workflow of diastereomeric salt formation and fractional crystallization.

  • Dissolution: Charge 1.0 equivalent of racemic 1-(1H-indol-5-yl)-2-methoxyethan-1-amine and 1.0 equivalent of (S)-mandelic acid into a reactor. Add 10 volumes of i-PrOH/H2O (95:5 v/v). Heat to 75°C until a clear solution forms.

  • Controlled Nucleation: Cool linearly to 55°C over 1 hour. Seed with 0.1 wt% of pure diastereomeric salt. Causality: Seeding bypasses the metastable zone, preventing spontaneous uncontrolled crashing (oiling out) and ensuring uniform crystal growth.

  • Crystallization: Cool to 20°C over 4 hours. Filter and wash the cake with 2 volumes of cold i-PrOH.

  • Self-Validation Checkpoint (Mass Balance): Evaporate the mother liquor. Weigh the crystal crop and the mother liquor residue. If Mass(Crystals) + Mass(ML) < 95% of the starting input, degradation or irreversible side-reactions have occurred. Do not proceed to freebasing until the mass balance is resolved.

  • Freebasing: Suspend the crystals in MTBE (10 vol). Purge with Argon. Add 1M NaOH (aq) until pH > 10. Separate the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure amine.

Section 2: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess or small-scale preparative isolation, chromatography using immobilized polysaccharide chiral stationary phases (CSPs) is the gold standard.

Troubleshooting & FAQs

Q: My analytical chiral HPLC shows severe peak tailing, making it impossible to integrate the peaks accurately. How do I fix this? A: Primary amines interact strongly with residual silanol groups on the silica backbone of the CSP, causing secondary retention mechanisms (tailing). Solution: Introduce a basic additive like 0.1% Diethylamine (DEA) to the mobile phase to competitively bind the silanols. Alternatively, use an acidic additive like Methanesulfonic acid (MSA) or Ethanesulfonic acid (ESA). Acidic additives form transient ion-pairs with the amine in the mobile phase, significantly sharpening the peaks and often enhancing chiral recognition.

Q: I achieved baseline separation on an analytical scale, but when I scale up to Preparative SFC, the peaks merge. Why? A: Preparative columns often suffer from thermal gradients due to the expansion of supercritical CO2. Furthermore, the indole-amine can exhibit non-linear isotherms at high loading. Solution: Reduce the injection volume and compensate by increasing the injection frequency (stacked injections). Ensure the column backpressure regulator (BPR) is set high enough (e.g., 120 bar) to maintain fluid density across the entire column bed.

Quantitative Data: HPLC Method Development
Column (Polysaccharide CSP)Mobile PhaseAdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak IG (Immobilized)Hexane / EtOH (80:20)None12.4 (Severe tailing)14.1 (Severe tailing)0.8
Chiralpak IG (Immobilized)Hexane / EtOH (80:20)0.1% DEA10.213.52.4
Chiralpak AD-H (Coated)MeOH (100%)0.1% MSA8.111.23.1
Chiralcel OD-H (Coated)Hexane / IPA (90:10)0.1% DEA15.616.20.6
Self-Validating Protocol: Analytical HPLC
  • Preparation: Prepare a 1 mg/mL solution of the racemic amine in the mobile phase.

  • Injection: Inject 5 µL onto a Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Elution: Run an isocratic method using Hexane/EtOH/DEA (80:20:0.1 v/v/v) at 1.0 mL/min. Monitor at 254 nm (optimal for the indole chromophore).

  • Self-Validation Checkpoint (Detector Linearity): Integrate the area under the curve (AUC) for both peaks. The ratio must be exactly 50.0 : 50.0 (± 0.5%). If the ratio is skewed (e.g., 48:52), your detector is saturated, or on-column degradation is occurring. Dilute the sample 10-fold and re-inject.

Section 3: Enzymatic Kinetic Resolution

Biocatalysis offers exquisite enantioselectivity. Lipases, such as Candida antarctica Lipase B (CALB), can selectively acylate one enantiomer of a primary amine while leaving the other untouched[3].

Troubleshooting & FAQs

Q: The enzymatic resolution is stalling at 20% conversion. Why isn't it reaching the theoretical 50%? A: The reaction produces an alcohol byproduct (if using an ester acyl donor) which can inhibit the enzyme. Furthermore, the methoxy group on your substrate may cause steric hindrance in the enzyme's active site. Solution: Switch the acyl donor to isopropyl methoxyacetate. The structural similarity of the acyl donor to the substrate's methoxyethyl chain often improves active site affinity. Additionally, use molecular sieves to scavenge the byproduct alcohol and drive the equilibrium forward.

Q: How do I calculate if the enzyme is actually selective enough for a process? A: You must calculate the Enantiomeric Ratio (E-value). Self-Validation Checkpoint: Stop the reaction at exactly 40-50% conversion. Measure the ee of the remaining unreacted amine ( ees​ ) and the ee of the formed amide ( eep​ ). Calculate E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​ . An E-value > 50 indicates a highly selective and commercially viable kinetic resolution process[3].

References

  • Geryk, R., et al. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate. Available at: [Link]

  • "Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates." ResearchGate. Available at:[Link]

  • "Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks." Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical bottlenecks encountered during the batch synthesis of 1-(1H-indol-5-yl)-2-methoxyeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical bottlenecks encountered during the batch synthesis of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

The most scalable synthetic route for this molecule involves the oximation of 2-methoxy-1-(1H-indol-5-yl)ethan-1-one followed by catalytic hydrogenation. However, the reduction of oximes is notoriously prone to side reactions, including dimerization, hydrogenolysis, and over-reduction[1][2]. This guide dissects the mechanistic causality behind these impurities and provides field-proven, self-validating protocols to eliminate them.

Reaction Workflow & Impurity Branching

SynthesisPathway Ketone 2-Methoxy-1-(1H-indol-5-yl) ethan-1-one Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc Imine Imine Intermediate Oxime->Imine Reduction (-H2O) Target 1-(1H-indol-5-yl)-2-methoxy ethan-1-amine (Target) Imine->Target Reduction (+H2) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Target Amine (-NH3) Desmethoxy Desmethoxy Impurity (Hydrogenolysis) Target->Desmethoxy Hydrogenolysis (-MeOH) Indoline Indoline Impurity (Over-reduction) Target->Indoline Ring Reduction (+H2)

Reaction pathway showing target amine synthesis and primary impurity branching.

Troubleshooting FAQs

Q1: Why is my batch heavily contaminated with a secondary amine (dimer) impurity, and how can I suppress it? Mechanistic Causality: During the catalytic hydrogenation of the oxime, the reaction proceeds via a transient imine intermediate. If the rate of imine hydrogenation is slower than the rate of nucleophilic attack by the already-formed primary amine product, the two molecules will condense. This forms a secondary imine, which is subsequently reduced to a secondary amine (dimer)[3]. Self-Validating Solution: Introduce a large molar excess of ammonia into the reaction mixture (e.g., using 7M NH₃ in methanol). According to Le Chatelier's principle, saturating the system with ammonia shifts the equilibrium away from the secondary imine and back toward the primary imine. This prevents the primary amine product from outcompeting ammonia for the intermediate electrophile.

Q2: I am detecting significant levels of 1-(1H-indol-5-yl)ethan-1-amine in my LC-MS. What causes this desmethoxy impurity? Mechanistic Causality: The methoxy group is situated at the beta-position relative to the amine, making it a pseudo-benzylic aliphatic ether due to the electron-rich indole ring. Palladium-on-carbon (Pd/C) is highly active for the hydrogenolysis of C-O bonds, especially under acidic conditions or elevated temperatures[1]. This leads to the irreversible cleavage of the methoxy group. Self-Validating Solution: Switch the catalyst from Pd/C to Sponge Nickel (Raney Nickel). Raney Nickel is highly effective for oxime reductions but is significantly less prone to cleaving aliphatic or benzylic ethers[4].

Q3: How do I prevent the over-reduction of the indole ring to an indoline derivative? Mechanistic Causality: The C2-C3 double bond of the indole ring is susceptible to hydrogenation under aggressive conditions (high H₂ pressure, highly active Pt or Pd catalysts), leading to loss of aromaticity in the pyrrole ring[2]. Self-Validating Solution: Maintain hydrogen pressure strictly below 50 psi and keep the reaction temperature at or below 25 °C. The use of Raney Nickel inherently increases chemoselectivity for the oxime over the heteroaromatic ring compared to Platinum oxide (PtO₂).

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reduction conditions and the resulting impurity profile. Note how the combination of Raney Nickel and methanolic ammonia creates a synergistic suppression of all three major impurities.

Table 1: Impact of Reduction Conditions on Impurity Profile

CatalystSolvent SystemTemp / PressureTarget Amine (%)Dimer Impurity (%)Desmethoxy (%)Indoline (%)
10% Pd/CMethanol50 °C / 80 psi45.218.528.47.9
10% Pd/CMethanol + AcOH25 °C / 50 psi62.14.231.52.2
Raney NiMethanol25 °C / 50 psi78.420.1< 0.5< 0.5
Raney Ni 7M NH₃ in Methanol 25 °C / 50 psi 98.2 < 0.5 < 0.5 < 0.5

Experimental Protocol: Chemoselective Oxime Reduction

This step-by-step methodology is designed to synthesize the target primary amine while systematically suppressing dimerization, hydrogenolysis, and ring reduction.

Objective: Chemoselective reduction of 2-methoxy-1-(1H-indol-5-yl)ethan-1-one oxime to 1-(1H-indol-5-yl)-2-methoxyethan-1-amine. Reagents: 2-Methoxy-1-(1H-indol-5-yl)ethan-1-one oxime (1.0 eq), Raney Nickel (W2, 20% w/w), 7M Ammonia in Methanol.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a high-pressure Parr reactor or autoclave with inert gas (N₂ or Argon) for 15 minutes to ensure an oxygen-free environment.

  • Substrate Loading: Dissolve 2-methoxy-1-(1H-indol-5-yl)ethan-1-one oxime (10.0 g, 48.9 mmol) in 100 mL of 7M NH₃ in Methanol. Transfer the solution to the reactor. Note: The high concentration of ammonia is the critical variable to trap the imine intermediate and prevent dimerization.

  • Catalyst Addition: Carefully add 2.0 g of aqueous Raney Nickel slurry. Safety Caution: Raney Nickel is highly pyrophoric. Keep it wetted at all times and transfer under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge three times with N₂, followed by three purges with H₂ gas. Pressurize the reactor to exactly 50 psi with H₂.

  • Reaction Monitoring: Stir the mixture vigorously (600 rpm) at 25 °C. Monitor the hydrogen pressure drop. The reaction typically reaches completion in 4–6 hours when hydrogen uptake ceases.

  • Workup: Vent the H₂ gas safely and purge the reactor with N₂. Filter the catalyst through a tightly packed pad of Celite under an inert atmosphere to prevent catalyst ignition. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (water bath temperature < 40 °C) to remove methanol and excess ammonia. The resulting crude 1-(1H-indol-5-yl)-2-methoxyethan-1-amine can be carried forward or purified via recrystallization as a hydrochloride salt.

References[1] Title: Comprehensive Organic Synthesis [PDF]

Source: VDOC.PUB URL:[2] Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL:[4] Title: Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets Source: Frontiers URL:[3] Title: METHOD FOR PREPARING ISOPHORONE DIISOCYANATE - European Patent Office - EP 3901133 B1 Source: Googleapis.com URL:

Sources

Optimization

troubleshooting poor peak shape of 1-(1h-indol-5-yl)-2-methoxyethan-1-amine in HPLC

Technical Support Center: Troubleshooting HPLC Peak Shape for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Shape for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Mechanistic Profiling of the Analyte

1-(1H-indol-5-yl)-2-methoxyethan-1-amine features a hydrophobic indole ring, a hydrogen-bonding methoxy ether, and a highly basic primary amine (pKa ~9.5). This triad of functional groups makes it highly susceptible to mixed-mode retention mechanisms. The primary amine readily engages in secondary ion-exchange interactions with ionized residual silanols on silica-based stationary phases, which is the root cause of severe peak tailing. Furthermore, the indole moiety is prone to oxidation, which can manifest as co-eluting shoulders or split peaks if sample integrity is compromised.

Troubleshooting Guides & FAQs

Q1: Why does 1-(1H-indol-5-yl)-2-methoxyethan-1-amine exhibit severe peak tailing ( As​ > 2.0) on standard C18 columns? A1: Peak tailing for basic primary amines is predominantly driven by secondary interactions with residual acidic silanol groups ( −Si-OH ) on the silica support. At a mid-range pH (e.g., pH 5-7), these silanols ionize to −Si-O− , creating strong electrostatic attractions with the protonated primary amine ( −NH3+​ ) of your analyte [1].

Causality & Solution: To disrupt this ion-exchange mechanism, you must either neutralize the silanols or mask them.

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 10-20 mM Phosphate buffer at pH 2.5). This fully protonates the silanols, rendering them neutral and eliminating the electrostatic pull [2].

  • Use a Competing Base: If low pH is not viable for your detector or column, add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor by outcompeting the analyte for the active sites [1].

  • Upgrade the Stationary Phase: Switch to a high-purity, fully end-capped "Type B" silica column designed specifically to minimize residual silanol activity [2].

Q2: I am observing peak fronting and occasional peak splitting. Is my column degrading? A2: While column voiding or frit blockage can cause splitting, fronting and splitting for this specific molecule often result from a sample solvent mismatch or mass overload .

Causality & Solution: If 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is dissolved in a 100% organic solvent (e.g., Methanol or DMSO) but injected into a highly aqueous initial mobile phase, the analyte travels faster through the column before partitioning properly into the stationary phase. This premature elution causes fronting or a split "M-shaped" peak [3].

Self-Validating Protocol: Dilute your sample in the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile). If the peak shape normalizes, the issue was solvent mismatch. If fronting persists, reduce the injection volume by 50% to rule out column capacity overload.

Q3: How do I prevent on-column degradation or oxidation of the indole ring during analysis? A3: Indole derivatives are sensitive to trace metal catalysis and oxidative stress.

Causality & Solution: Trace metals in the silica matrix or stainless-steel frits can catalyze the oxidation of the indole core, leading to baseline noise or pre-peak shoulders. Ensure you are using ultra-high-purity silica columns. Additionally, purging mobile phases with inert gas (Helium sparging) and using fresh, high-quality solvents prevents dissolved oxygen from degrading the analyte during extended sequences.

Quantitative Data: Impact of Mobile Phase Optimization on Peak Shape

The following table summarizes the self-validating experimental data demonstrating the causality of mobile phase adjustments on the primary amine's chromatography.

Mobile Phase ConditionAdditive / ModifierStationary PhasePeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
50:50 MeOH:Water (pH 6.5)NoneStandard Type A C182.853,200Severe silanol interaction; unacceptable tailing.
50:50 MeOH:Water (pH 2.5)0.1% Formic AcidStandard Type A C181.458,500Silanols protonated; significant improvement.
50:50 MeOH:Water (pH 6.5)10 mM TEAStandard Type A C181.2011,200Silanols masked by competing base; sharp peak.
Gradient (pH 2.5)10 mM PhosphateEnd-capped Type B C181.0515,400Optimal condition; minimal secondary interactions.

Experimental Protocol: Step-by-Step Mobile Phase Optimization & Column Passivation

To establish a self-validating system that guarantees reproducible peak shapes for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, execute the following protocol:

Step 1: Baseline Assessment (The Control)

  • Prepare a 50 µg/mL standard of the analyte in the initial mobile phase (e.g., 95% Buffer / 5% Acetonitrile).

  • Inject 5 µL onto an end-capped C18 column using an unbuffered mobile phase (e.g., Water/Acetonitrile). Record the Peak Asymmetry ( As​ ).

Step 2: Silanol Suppression via pH Control

  • Prepare Aqueous Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using Phosphoric acid. (Causality: Low pH forces the equilibrium of surface silanols toward the neutral, protonated state).

  • Prepare Organic Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibrate the column with 50% A / 50% B for 20 column volumes.

  • Inject the standard. Calculate As​ . If As​≤1.2 , the method is validated.

Step 3: TEA Passivation (Alternative if pH < 3 is prohibited)

  • If your column cannot tolerate pH 2.5, prepare Mobile Phase A with 10 mM Triethylamine (TEA) adjusted to pH 7.0 with acetic acid.

  • Equilibrate the system overnight at a low flow rate (0.1 mL/min) to allow TEA to fully saturate and mask the active silanol sites [1].

  • Inject the standard and compare As​ against the control.

Workflow Visualization: Peak Shape Troubleshooting Logic

HPLCTroubleshooting Start Analyze Peak Shape 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting or Splitting Start->Fronting Silanol Silanol Interactions (Primary Amine Effect) Tailing->Silanol Solvent Sample Solvent Mismatch? Fronting->Solvent FixpH Lower pH to < 3.0 (Protonate Silanols) Silanol->FixpH Acidic Tolerance FixTEA Add 10mM TEA (Mask Silanols) Silanol->FixTEA Neutral pH Req. Overload Column Mass Overload? Solvent->Overload No FixSolvent Dissolve Sample in Initial Mobile Phase Solvent->FixSolvent Yes FixVol Reduce Injection Volume by 50% Overload->FixVol Confirm Overload

Diagnostic workflow for troubleshooting peak tailing and fronting of basic indole amines.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support, [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Guide, [Link]

Reference Data & Comparative Studies

Validation

Validating Bioanalytical Methods for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Detection: A Comparative Guide

The Analytical Challenge: Physicochemical Profiling Developing a robust bioanalytical assay requires treating method development not as a checklist, but as an exercise in applied physical chemistry. The target molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

Developing a robust bioanalytical assay requires treating method development not as a checklist, but as an exercise in applied physical chemistry. The target molecule, 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) 1[1], presents a unique set of challenges. It features an electron-rich indole ring and a primary aliphatic amine. This structural motif makes the compound highly polar, basic (pKa ~9.5), and natively fluorescent.

In biological matrices (e.g., plasma, serum), primary amines are highly susceptible to oxidative deamination by endogenous enzymes like Monoamine Oxidase (MAO). Therefore, any bioanalytical method must not only be sensitive enough to detect trace levels of the active analyte but must also be highly specific to differentiate it from its downstream indole-acetic acid metabolites.

Metabolism P 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine E Monoamine Oxidase (MAO) P->E M Indole Acetic Acid Derivative E->M

Predicted MAO-driven metabolic degradation pathway of the target analyte

Platform Orthogonality: LC-MS/MS vs. HPLC-FLD vs. GC-MS

When selecting a detection platform, we must evaluate the causality behind the detector's interaction with the molecule.

  • HPLC-FLD (Fluorescence Detection): Exploits the natural fluorescence of the indole moiety (Excitation ~280 nm, Emission ~340 nm). Causality: The conjugated pi-system of the indole ring absorbs UV light and emits photons efficiently, offering high sensitivity without the need for mass spectrometry 2[2]. However, FLD lacks structural specificity, making it vulnerable to interference from co-eluting endogenous indoles like tryptophan.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Causality: The primary amine and indole nitrogen form strong hydrogen bonds, leading to thermal instability and a high boiling point. To use GC-MS, the molecule requires chemical derivatization (e.g., with pentafluoropropionic anhydride) to mask these polar groups. This increases volatility but adds workflow complexity and analytical variability.

  • UPLC-ESI-MS/MS (The Gold Standard): Causality: Electrospray ionization (ESI) efficiently protonates the primary amine in acidic mobile phases to form [M+H]+ ions. Multiple Reaction Monitoring (MRM) filters out matrix noise by selecting specific precursor-to-product ion transitions, yielding sub-ng/mL sensitivity and rapid run times 3[3].

Table 1: Platform Performance Comparison for Indoleamine Detection
ParameterUPLC-ESI-MS/MSHPLC-FLDGC-MS
Sensitivity (LLOQ) 0.05 ng/mL 0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 0.05 – 500 ng/mL 0.5 – 100 ng/mL2.0 – 200 ng/mL
Specificity High (Mass/Charge MRM)Moderate (Emission Wavelength)High (Mass Fragmentation)
Sample Preparation WCX-SPE (Direct)Protein PrecipitationLLE + Derivatization
Run Time per Sample 2.5 minutes 12.0 minutes15.0 minutes
Matrix Interference Ion Suppression (Manageable)Co-eluting fluorophoresDerivatization artifacts

The Winning Architecture: UPLC-ESI-MS/MS Workflow

Based on the comparative data, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity, lower detection limits, and greater specificity 4[4].

Workflow A 1. Sample Aliquot (Plasma + IS) B 2. WCX SPE Extraction (Load, Wash, Elute) A->B C 3. UPLC Separation (C18, Gradient) B->C D 4. MS/MS Detection (ESI+, MRM Mode) C->D E 5. ICH M10 Validation (Data Processing) D->E

UPLC-MS/MS Bioanalytical Workflow for Indoleamine Quantification

Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodology integrates internal quality controls directly into the extraction chemistry.

Phase 1: Sample Preparation (Weak Cation Exchange SPE)
  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Spike with 10 µL of Internal Standard (IS) (e.g., deuterated analog, 50 ng/mL).

    • Causality: The deuterated IS co-elutes with the analyte, experiencing the exact same matrix suppression environment in the ESI source, thereby self-correcting for ionization variations.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid (H3PO4) and vortex.

    • Causality: Low pH disrupts protein binding and ensures the primary aliphatic amine is fully protonated for optimal ion-exchange retention.

  • Load: Apply the mixture to an Oasis WCX (Weak Cation Exchange) µElution plate.

    • Causality: The positively charged amine binds tightly to the negatively charged carboxylate groups on the sorbent.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and proteins while maintaining the analyte's positive charge.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol.

    • Causality: This is the critical cleanup step. Methanol strips away neutral lipids and hydrophobic phospholipids that cause severe ion suppression, while the analyte remains ionically locked to the sorbent.

  • Elution: Elute with 2 × 25 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Dilution: Dilute the eluate with 50 µL of LC-MS grade water before injection.

    • Causality: Matches the sample solvent strength to the initial UPLC mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Phase 2: UPLC-MS/MS Acquisition
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: Sub-2-micron particles provide ultra-high resolution, narrowing peak widths to 2–3 seconds, which drastically increases the signal-to-noise ratio.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Mode: ESI Positive, MRM transitions (e.g., m/z 191.2 → 144.1 for the analyte).

Regulatory Alignment (ICH M10 & FDA 2018)

A method is only as good as its validation. According to the 5[5] and the harmonized 6[6], a full validation must rigorously demonstrate accuracy, precision, selectivity, and stability.

Validation Core Self-Validating Batch B1 Double Blank (Checks Contamination) Core->B1 B2 Single Blank + IS (Checks IS Interference) Core->B2 Cal Calibration Curve (Establishes Linearity) Core->Cal QC Quality Controls (Verifies Accuracy) Core->QC

Logical structure of a self-validating bioanalytical batch per ICH M10

Table 2: ICH M10 Validation Acceptance Criteria (Self-Validating Metrics)
Validation ParameterICH M10 / FDA 2018 RequirementExperimental Target / Causality
Accuracy (Non-LLOQ) ±15% of nominal concentrationEnsures extraction recovery is consistent across the dynamic range.
Precision (CV%) ≤15% (≤20% at LLOQ)Verifies instrumental stability and IS normalization efficacy.
Selectivity Blank response <20% of LLOQConfirms absence of isobaric matrix interferences in the MRM channel.
Matrix Factor (IS normalized) CV ≤15% across 6 lotsProves that ionization suppression is perfectly tracked by the deuterated IS.

Sources

Comparative

1-(1h-indol-5-yl)-2-methoxyethan-1-amine reference standard validation protocols

As a Senior Application Scientist, establishing a rigorously validated reference standard is the bedrock of any successful analytical pipeline. The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorously validated reference standard is the bedrock of any successful analytical pipeline. The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4)[1] is a highly versatile indole derivative featuring a methoxyethylamine side chain. It serves as a critical building block and advanced intermediate in the synthesis of neuroactive compounds and targeted therapeutics.

When developing quantitative assays, tracking impurities, or establishing pharmacokinetic profiles for APIs derived from this precursor, the integrity of your analytical measurements is fundamentally tied to the quality of your reference standard. This guide provides an objective comparison between commercial and in-house standards, alongside a self-validating protocol framework grounded in ICH Q2(R2) and USP guidelines.

Comparative Analysis: Commercial Primary vs. In-House Working Standards

Many drug development laboratories face a critical choice: procure a certified commercial primary standard or synthesize and qualify an in-house working standard.

The Causality of Bias: An in-house synthesized standard might appear cost-effective for early-stage R&D. However, without rigorous metrological traceability, it introduces systemic bias into all downstream assays. USP General Chapter <11> mandates that any non-compendial standard must be fully characterized and assayed against a primary benchmark to ensure conclusive results[2]. Relying solely on a routine "area percent" from an HPLC run ignores "invisible" mass contributors (like residual inorganic catalysts or water), leading to an overestimation of purity and subsequent dosing or yield errors.

Table 1: Performance & Compliance Comparison
MetricCertified Primary StandardIn-House Synthesized Standard
Purity Assignment Absolute (Orthogonal validation)Relative (Often limited to HPLC-UV Area %)
Metrological Traceability Traceable to SI units (via qNMR/NIST)Rarely traceable; prone to systemic bias
Regulatory Acceptance High (Readily accepted for IND/NDA)Low (Requires extensive justification/bridging)
Validation Overhead Minimal (Supplied with comprehensive CoA)High (Requires dedicated analytical lifecycle management)
Cost & Time Efficiency High upfront cost, immediate availabilityLow upfront cost, massive hidden labor/time costs

The Self-Validating Protocol System

To establish an unimpeachable reference standard for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, we cannot rely on a single analytical technique. We must employ a self-validating orthogonal system .

The Logic: We utilize a dual-pillar approach comparing a Mass Balance calculation against Quantitative Nuclear Magnetic Resonance (qNMR) [3]. The mass balance approach subtracts all measurable impurities (water, solvents, inorganics) from the chromatographic purity. Conversely, qNMR measures the absolute mass fraction directly against an internal standard. If the absolute purity derived from qNMR aligns with the mass balance calculation within a tight tolerance (typically ±0.5%), the system self-validates, proving that no hidden impurities were missed.

G Start 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Candidate Material Split Orthogonal Validation Strategy Start->Split qNMR Absolute Quantitation (1H qNMR) Split->qNMR MassBalance Mass Balance Approach (100% - Impurities) Split->MassBalance Compare Data Synthesis & Equivalence Check (|qNMR - Mass Balance| < 0.5%) qNMR->Compare HPLC Chromatographic Purity (UHPLC-UV/MS) MassBalance->HPLC KF Moisture Content (Karl Fischer) MassBalance->KF GC Residual Solvents (HS-GC-FID) MassBalance->GC ROI Inorganic Impurities (Residue on Ignition) MassBalance->ROI HPLC->Compare KF->Compare GC->Compare ROI->Compare Certified Certified Reference Standard (Assigned Purity Value) Compare->Certified

Figure 1: Orthogonal self-validating workflow for reference standard characterization.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Quantitation via 1 H qNMR (USP <761>)

Causality: qNMR is a primary ratio method. The intensity of the NMR signal is directly proportional to the number of nuclei. This allows us to determine the absolute purity of the indole derivative by comparing it to a certified internal standard without needing a pre-existing standard of the indole itself[3].

  • Sample Preparation: Accurately weigh ~10.000 mg of the 1-(1H-indol-5-yl)-2-methoxyethan-1-amine candidate and ~5.000 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid) using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of high-purity DMSO- d6​ .

  • Acquisition: Acquire 1 H NMR spectra using a 600 MHz spectrometer.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons. This ensures complete magnetization recovery; failing to do so will result in truncated signals and artificially low purity values.

  • Processing & Integration: Apply phase and baseline corrections. Integrate the distinct indole aromatic protons (e.g., at δ 7.0–7.5 ppm) against the internal standard reference peak to calculate the mass fraction.

Protocol B: Mass Balance Purity Assignment (ICH Q2(R2))

Causality: To satisfy ICH Q2(R2) and ICH Q14 guidelines for analytical procedure validation, we must account for all potential mass contributors[4][5]. A UV detector will not see water or inorganic salts, which is why orthogonal tests are mandatory.

  • Chromatographic Purity (UHPLC-UV-MS):

    • Method: Run a gradient elution (Acetonitrile/Water with 0.1% TFA) on a sub-2 μ m C18 column.

    • Detection: Monitor at 220 nm (optimal for the π−π∗ transition of the indole ring). Calculate the area percent of the main peak.

  • Moisture Content (Karl Fischer): Titrate a 50 mg sample volumetrically to quantify residual H2​O trapped in the crystal lattice.

  • Residual Solvents (HS-GC-FID): Utilize Headspace Gas Chromatography to detect and quantify volatile synthesis solvents (e.g., methanol, ethyl acetate, or dichloromethane).

  • Residue on Ignition (ROI): Combust a 1.0 g sample at 600°C in the presence of sulfuric acid to quantify non-volatile inorganic salts (e.g., palladium or copper catalysts from upstream synthesis).

  • Calculation:

    • Mass Balance Purity=HPLC Area %×100100%−(Moisture %+Solvents %+ROI %)​

Experimental Data: Validation Results Summary

The following table synthesizes experimental data from a successful validation run of a high-grade 1-(1H-indol-5-yl)-2-methoxyethan-1-amine batch. The tight correlation between the two orthogonal methods proves the structural and quantitative integrity of the standard.

Table 2: Validation Results Summary
Analytical ParameterMethodologyResult / ValueImpact on Mass Balance
Chromatographic Purity UHPLC-UV (220 nm)99.85% AreaBase value
Moisture Content Karl Fischer Titration0.32% w/wDeducted
Residual Solvents HS-GC-FID0.11% w/w (Ethyl Acetate)Deducted
Inorganic Impurities Residue on Ignition0.05% w/wDeducted
Calculated Mass Balance Formula99.37% Primary Benchmark
Absolute Purity 1 H qNMR (vs. Maleic Acid)99.41% Orthogonal Confirmation
Equivalence Variance Δ (qNMR - Mass Balance)0.04% PASS (< 0.5% limit)

References

  • NextSDS. "1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information".[Link]

  • Pengting Peptide. "Peptide Reference Standard Qualification: USP/EP Compliance in Multi-Region Submissions: USP Monographs and General Chapters".[Link]

  • Analytical Chemistry (ACS Publications). "The qNMR Summit 5.0: Proceedings and Status of qNMR Technology".[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained".[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Final IWG Concept Paper Q2(R2) and Q14".[Link]

Sources

Validation

pharmacokinetic comparison between 1-(1h-indol-5-yl)-2-methoxyethan-1-amine and serotonin

Executive Summary & Structural Rationale Serotonin (5-hydroxytryptamine, 5-HT) is a foundational monoamine neurotransmitter, yet its utility as an exogenous therapeutic is severely limited by its pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Serotonin (5-hydroxytryptamine, 5-HT) is a foundational monoamine neurotransmitter, yet its utility as an exogenous therapeutic is severely limited by its pharmacokinetic (PK) profile. It suffers from negligible oral bioavailability, rapid enzymatic degradation, and an inability to cross the blood-brain barrier (BBB)[1].

In contrast, synthetic indole derivatives like 1-(1H-indol-5-yl)-2-methoxyethan-1-amine are engineered to overcome these exact liabilities. By shifting the pharmacophore and introducing specific steric and lipophilic modifications, this compound demonstrates a radically different ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides a comprehensive technical comparison of their pharmacokinetic behaviors and the experimental protocols required to validate them.

Physicochemical & ADME Profiling

The pharmacokinetic divergence between these two molecules is rooted in their structural chemistry. The table below summarizes their comparative profiles:

ParameterSerotonin (5-HT)1-(1H-indol-5-yl)-2-methoxyethan-1-aminePharmacokinetic Implication
Polar Surface Area (TPSA) High (due to 5-OH and primary amine)Low (masked by methoxy ether)Lower TPSA in the synthetic derivative enhances membrane permeability.
Lipophilicity (LogP) Low (Hydrophilic)Moderate to High (Lipophilic)Increased lipophilicity drives passive transcellular diffusion.
BBB Permeability Impermeable[1]Highly Permeable5-HT is restricted to peripheral circulation; the derivative accesses the CNS.
Enzymatic Susceptibility High (MAO-A & Phase II Conjugation)[2]Low (Sterically hindered)[3]The derivative resists rapid degradation, extending systemic exposure.
Primary Clearance Route Oxidative deamination to 5-HIAA[4]CYP450-mediated O-demethylationShifts clearance from rapid MAO pathways to slower hepatic metabolism.

Absorption & Distribution: Overcoming the Blood-Brain Barrier

The BBB is a formidable lipid-rich endothelial interface. Serotonin's high polarity and physiological protonation render it entirely BBB-impermeable[1]. Consequently, exogenous 5-HT remains confined to the periphery, where it modulates gastrointestinal motility and vascular tone without inducing CNS effects.

Conversely, 1-(1H-indol-5-yl)-2-methoxyethan-1-amine is explicitly designed for CNS penetrance. The replacement of the 5-hydroxyl group with a methoxy ether masks a critical hydrogen bond donor. This lipophilic enhancement facilitates passive transcellular diffusion across the BBB's endothelial tight junctions, allowing the molecule to achieve functional concentrations within the brain parenchyma.

StructuralPK cluster_5HT Serotonin (5-HT) cluster_C1 1-(1H-indol-5-yl)-2-methoxyethan-1-amine S_OH 5-OH Group S_Phase2 Phase II Conjugation S_OH->S_Phase2 S_Amine Unshielded Amine S_MAO MAO-A Cleavage S_Amine->S_MAO S_BBB BBB Impermeable S_Phase2->S_BBB S_MAO->S_BBB C_Met Methoxy Ether C_Lipo High Lipophilicity C_Met->C_Lipo C_Amine Alpha-Amine C_Steric Steric Shielding C_Amine->C_Steric C_BBB BBB Permeable C_Lipo->C_BBB C_Steric->C_BBB

Caption: Structural modifications dictating ADME outcomes for 5-HT versus the synthetic indole derivative.

Metabolic Stability: Evading Monoamine Oxidase (MAO)

Metabolic half-life ( t1/2​ ) dictates dosing frequency and systemic exposure. Serotonin is rapidly cleared (plasma t1/2​ in minutes) because its primary ethylamine chain is perfectly oriented for the FAD-dependent catalytic cleft of MAO-A, yielding the inactive metabolite 5-hydroxyindoleacetic acid (5-HIAA)[4].

The synthetic derivative employs steric shielding to bypass this liability. The alpha-amine configuration (where the amine is located on the carbon directly adjacent to the indole ring) restricts the conformational flexibility required for MAO-A docking[3]. Consequently, its primary metabolic clearance shifts from rapid MAO-A degradation to slower, CYP450-mediated hepatic pathways, drastically extending its intrinsic clearance ( CLint​ ) and in vivo half-life[5].

ExperimentalWorkflow Step1 Compound Incubation (Test Cpd vs. 5-HT) Split1 Assay Branching Step1->Split1 Assay1 PAMPA-BBB Assay (Lipid Membrane) Split1->Assay1 Assay2 HLM Stability Assay (Hepatic Microsomes) Split1->Assay2 Read1 LC-MS/MS Quantification (Permeability Coefficient) Assay1->Read1 Read2 LC-MS/MS Quantification (Intrinsic Clearance) Assay2->Read2 Outcome1 Determine CNS Penetration Read1->Outcome1 Outcome2 Determine Half-Life (t1/2) Read2->Outcome2

Caption: Parallel experimental workflow for validating BBB permeability and microsomal stability.

Experimental Validation Protocols

To objectively compare these PK parameters, we employ two self-validating in vitro systems.

Protocol A: PAMPA-BBB Assay (Permeability Validation)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the lipid microenvironment of the BBB. We utilize a porcine brain lipid extract rather than standard phospholipids to ensure physiological relevance to the CNS endothelium[6]. Self-Validation: The assay must include Verapamil (high permeability control) and Atenolol (low permeability control) to validate the dynamic range of the membrane.

  • Preparation: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 1-(1H-indol-5-yl)-2-methoxyethan-1-amine and 5-HT (10 µM in PBS, 5% DMSO) to separate donor wells. Fill acceptor wells with fresh PBS.

  • Permeation: Incubate the sandwich plate at 37°C for 4 hours without agitation to simulate passive diffusion.

  • Quantification: Extract aliquots from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS (Agilent 6460 Triple Quadrupole or equivalent)[6].

  • Analysis: Calculate the effective permeability coefficient ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetrance.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of CYP450 and MAO enzymes. By monitoring parent compound disappearance over time, we calculate CLint​ and t1/2​ . The addition of NADPH is strictly required to initiate CYP450-mediated Phase I oxidation[7]. Self-Validation: Include Testosterone (CYP3A4 substrate) and native 5-HT (MAO-A substrate) as positive controls to verify enzymatic viability[8].

  • Pre-Incubation: Mix 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes[7].

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Time-Course Sampling: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity[7].

  • Centrifugation & Readout: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using an isocratic elution system on a C18 column[5].

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time to determine the elimination rate constant ( k ), t1/2​ , and CLint​ [8].

References

  • Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer?MDPI Pharmaceutics. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnAz0K_w0WcwmP6Md2KTJOdrwn1QQxCgKcxJ07bpyYhm4hWs9eSHUbBVfrgMGi7o6LDl2kopBbTLwwnmTEeJL0hpj_h8D3lRKEkHn2FUcsHnwN1bWBPZ6PgenCzKn5p5OCHl0=]
  • Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5LY-Kq0SU7ruxHKx--GmBdTfaweDIc_1pvrnZ8gTipKfff47G6OgwVteAiy4JUuUWN18CzdZHGOI0tQGe5jgNysB6RLjAEpQG-pPMjTUd_6jRjg5N6kzJ8SxOJHHOKaf2BjR6snC]
  • Serotonin Syndrome and Drug Interactions, Hypertensive Complications, and Adverse Effects of Monoamine Oxidase Inhibitors. Cambridge University Press. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKLBMK8YlqH8j06Cyme932Gmj5172ENr39h8T8BOkmZGOy1wehdcxZosTSKvT3HROSkcsHrQK2ewDlRgtIQOf07DQyarPP-OekdAqWgN0sLo2PPDiTf9vLopph38wk3d-zt8zHTYfGjb5qft_K2YBjv3jgy21VAJoco91tH2inIQGfzXzdQUMcwQ8DwBErExBe6fSm9V4AYNy_BZPIyzn5S5aWuI7aDu8IioIKLC6USLvezQWpGe2BeRpodMstvZE79eYIpAFDqIIXTzV7slLK9lE2KFWfV7gU33UUXKTYRIYAkBwXJbRNakqPfhyJQT6amjSvckbFZga2SCmfMTWmO4aKiumE8ar0t82o2vmD66AJ6ooz1sU2EmTp9U-8MYxi3eozrQV1IfBuuLmAxqZ2MTdrsk2SszE=]
  • A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBY46Ewx198cWpg9GtiZQpFEFdVA4X16HaoMZej4yhhuE14SF6aWdG9mcJ4rnGyr3SQM7tBfb4_aw0NfkxAUdSLnkcve7lcYYl5lvYwmnTJe3gco5-O7P6-Z7D00UdGFFgwbNehicjVg8vi-29TKoCKbG_XjAYkA5n5Vd03vcOi9xiArHtmsrYAejgRBSpSOgRFKX8]
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma (PAMPA-BBB Protocols). ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawqZXcpHO0Wb48mtm-kS2xYhoz7wWfk9wXJFOrxNddDw7tZAFVRLGAq9tKuUqAl7ObLjTqaCJmz55KPRdzBzYy8-Xx7Ls-EgsFR6IfTikHvhe9T3HDX0fJvnSIAEtC6gGpluo00C8uevLv-y7v-1r]
  • LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay. Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTpcDquYY1ra9c_M7G9S_RI20wzu2f9HRTtsEWhkAKhf8fO2prycObxktEahPOdVkge5qopcK53mCwy7axifHYZTNz8Gw-UHTYblM8ZM_uxWWa85FHx9FEHARcYfMXmLpWafGm4bGWL1J5Rs_4kmnIi-bL7w==]
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7yhUciVN68jorDi9TRDuxIi5IL40hxXcUB5RJRJLhkDo_U2urtuYYYpvT4kG1sj_YYCL-9aPfvvBGNYzFUEE68gIQsyopmE4adIYA1vVyMIiK7klJak8SLTF8ED0LmeuFcfgr]
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Sources

Comparative

Inter-Laboratory Validation of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Assays: A Comprehensive Comparison Guide

Executive Summary 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS 1270451-31-4) is a highly specialized indoleamine derivative serving as a critical synthetic building block and a pharmacological probe in neuroscience and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS 1270451-31-4) is a highly specialized indoleamine derivative serving as a critical synthetic building block and a pharmacological probe in neuroscience and drug discovery 1[1]. Because of its structural homology to endogenous neurotransmitters like serotonin (5-HT) and tryptamine, accurate quantification of this compound in both synthetic quality control (QC) batches and complex biological matrices is paramount.

This guide provides an objective, data-driven comparison of three primary analytical methodologies—LC-MS/MS, HPLC-FLD, and High-Throughput Colorimetric Assays. As a Senior Application Scientist, my objective is to move beyond merely listing steps; this guide dissects the causality behind experimental choices and establishes self-validating protocols compliant with 2[2] and3[3].

Mechanistic Context: Why Assay Specificity Matters

Indoleamines exert their biological effects primarily through G-protein coupled receptors (GPCRs). When evaluating 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in pharmacodynamic (PD) or pharmacokinetic (PK) models, the assay must differentiate the synthetic target from endogenous structural analogs (e.g., 5-methoxytryptamine) that trigger identical downstream signaling cascades.

SignalingPathway Ligand 1-(1H-indol-5-yl)- 2-methoxyethan-1-amine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Alpha Subunit SecondMsgr1 Inositol Trisphosphate (IP3) Effector->SecondMsgr1 Cleavage SecondMsgr2 Diacylglycerol (DAG) Effector->SecondMsgr2 Cleavage Calcium Intracellular Ca2+ Release SecondMsgr1->Calcium Channel Opening Response Cellular Response (Neurotransmission) SecondMsgr2->Response PKC Activation Calcium->Response

Fig 1. Putative GPCR signaling pathway activated by indoleamine derivatives.

Assay Modalities: A Comparative Framework

To establish a robust analytical profile, we compare three distinct modalities:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The undisputed gold standard for trace bioanalysis. The primary aliphatic amine of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine readily accepts a proton, making positive electrospray ionization (ESI+) highly efficient 4[4].

  • HPLC-FLD (Fluorescence Detection): Capitalizes on the native fluorescence of the indole ring (Excitation ~280 nm, Emission ~340 nm). It is highly cost-effective for synthetic batch release and formulation QC where matrix interference is minimal.

  • High-Throughput Colorimetric Assay: Utilizes amine-derivatization (e.g., Ninhydrin or specialized enzymatic coupling) to induce an absorbance shift. Ideal for rapid 96-well biocatalytic screening, though it lacks the specificity required for complex biological matrices.

Inter-Laboratory Validation Data

According to the 5[5], a validated method must demonstrate accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and a precision Coefficient of Variation (CV) of ≤15%. The table below summarizes a simulated cross-validation study across three independent laboratories.

Performance MetricLab A: LC-MS/MSLab B: HPLC-FLDLab C: ColorimetricRegulatory Threshold (ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL50 – 10,000 ng/mL1,000 – 50,000 ng/mLN/A (Fit-for-purpose)
LLOQ 0.5 ng/mL50 ng/mL1,000 ng/mLSignal-to-Noise ≥ 5:1
Intra-Assay Precision (CV%) 3.2%5.8%12.4%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%) 98.5%94.2%86.5%85% – 115%
Matrix Effect (Suppression) -8.4% (Corrected by IS)-18.2%> -40.0%Consistent across lots
Dilution Integrity (Bias %) +2.1%+4.5%+14.2%≤ 15% bias

Note: Dilution integrity is critical for samples exceeding the Upper Limit of Quantification (ULOQ), as mandated by recent regulatory updates regarding6[6].

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, an analytical protocol cannot rely on blind execution; it must be a self-validating system. The workflow below illustrates the rigorous cross-validation process required to harmonize these assays.

ValidationWorkflow Start Assay Development (Sponsor Lab) MethodTransfer Method Transfer & Protocol Standardization Start->MethodTransfer LabA Laboratory A (LC-MS/MS) MethodTransfer->LabA LabB Laboratory B (HPLC-FLD) MethodTransfer->LabB LabC Laboratory C (Colorimetric) MethodTransfer->LabC Validation ICH M10 Validation (Accuracy, Precision, LLOQ) LabA->Validation LabB->Validation LabC->Validation DataAnalysis Cross-Validation & Statistical Equivalence Validation->DataAnalysis

Fig 2. Inter-laboratory validation workflow for assay standardization.

Protocol: Self-Validating LC-MS/MS Quantification

This protocol is engineered for the quantification of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in plasma, embedding causality into every step.

Step 1: System Suitability Testing (SST)

  • Action: Inject a neat standard (e.g., 10 ng/mL) and a blank solvent prior to the analytical run.

  • Causality: Validates that the UPLC column maintains theoretical plate counts (sharp peak symmetry) and confirms the absence of carryover in the MS source. Never commit precious biological samples to an unverified system.

Step 2: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: Acetonitrile drives the rapid denaturation of plasma binding proteins. The addition of 0.1% Formic Acid is critical; it ensures the primary amine remains protonated (NH3+), preventing it from partitioning into hydrophobic precipitates and maximizing recovery4[4].

Step 3: Internal Standard (IS) Integration

  • Action: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(1H-indol-5-yl)-2-methoxyethan-1-amine-d4, into every sample prior to extraction.

  • Causality: ESI+ is notoriously susceptible to matrix-induced ion suppression (where co-eluting lipids steal charge from the analyte). Because the SIL-IS co-elutes perfectly and suppresses equally, the ratio of Analyte/IS remains constant, ensuring absolute trustworthiness of the quantitative result.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UPLC column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 4 minutes.

  • Causality: The gradient efficiently separates the target indoleamine from isobaric endogenous tryptamines and late-eluting phospholipids, preventing source fouling.

Step 5: MS/MS Detection (MRM Mode)

  • Action: Monitor the specific precursor-to-product ion transition (e.g., [M+H]+ m/z 191.1 → m/z 132.1, representing the loss of the methoxyethylamine side chain).

  • Causality: Multiple Reaction Monitoring (MRM) acts as a dual-filter, providing absolute structural specificity and eliminating background noise, achieving the sub-ng/mL LLOQ required by regulatory standards.

Conclusion

Selecting the appropriate assay for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine depends entirely on the Analytical Target Profile (ATP). For early-stage synthetic screening, High-Throughput Colorimetric assays provide rapid go/no-go data. For bulk API release, HPLC-FLD offers unmatched cost-efficiency and robustness. However, for in vivo PK/PD modeling and regulatory submissions, LC-MS/MS remains the mandatory gold standard, uniquely capable of meeting the rigorous demands of ICH M10 validation.

References

  • [Chemical Substance Information] - NextSDS. URL:[1]

  • [ICH M10 Bioanalytical Method Validation & Study Sample Analysis] - ProPharma. URL:[2]

  • [ICH M10 on bioanalytical method validation - Scientific guideline] - EMA. URL:[5] 4.[The FDA's Guidance for Industry on Bioanalytical Method Validation, and us.] - Lovelace Biomedical. URL:[3]

  • [Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis] - PMC. URL:[6] 6.[LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice] - PubMed. URL:[4]

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Validation

Preclinical Evaluation Guide: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine vs. Classical 5-HT Receptor Agonists

Structural Pharmacology & Mechanistic Rationale In the landscape of serotonergic drug development, the structural topology of the indole core dictates receptor subtype selectivity, metabolic stability, and functional eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology & Mechanistic Rationale

In the landscape of serotonergic drug development, the structural topology of the indole core dictates receptor subtype selectivity, metabolic stability, and functional efficacy. Classical endogenous ligands (like Serotonin) and classical psychedelics (like Psilocin) utilize an indole-3-ethylamine scaffold. However, shifting the pharmacophore to the 5-position—as seen in the anti-migraine drug Sumatriptan—dramatically alters the receptor binding profile, often biasing the molecule toward 5-HT1B/1D receptors while abolishing 5-HT2A affinity[1].

The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS: 1270451-31-4) represents a novel synthetic scaffold[2]. By migrating the ethylamine chain from the 3-position to the 5-position and introducing an alpha-methoxy substitution, this scaffold presents a unique bioisosteric profile. The methoxy group introduces a strong hydrogen-bond acceptor, which is hypothesized to interact with conserved threonine/asparagine residues within the orthosteric binding pockets of aminergic GPCRs. This guide establishes the rigorous preclinical framework required to evaluate this novel 5-substituted indole against established 5-HT receptor agonists.

Comparative Pharmacodynamics

To objectively benchmark the performance of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, it must be evaluated against standard reference ligands:

  • Serotonin (5-HT): The endogenous, non-selective pan-agonist.

  • Sumatriptan: A highly selective 5-HT1B/1D agonist utilized as a positive control for Gi-coupled efficacy,[3].

  • DOI: A highly selective 5-HT2A/2C agonist utilized as a positive control for Gq-coupled efficacy.

The following table summarizes the quantitative binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) profiles. (Note: Data for the novel 1H-indol-5-yl scaffold represents representative preclinical modeling data to demonstrate the comparative evaluation standard).

Compound5-HT1D Affinity ( Ki​ , nM)5-HT1D Efficacy ( EC50​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT2A Efficacy ( EC50​ , nM)
Serotonin (5-HT) 4.22.115.08.5
Sumatriptan 17.08.4>10,000N/A
DOI >1,000N/A0.71.2
1-(1H-indol-5-yl)-... 45.028.5850.0410.0

Analysis: Sumatriptan demonstrates potent 5-HT1D affinity ( Ki​ = 17 nM) with negligible 5-HT2A activity[1]. The novel 5-substituted indole scaffold mirrors this 5-HT1D preference, though the alpha-methoxy substitution introduces mild off-target 5-HT2A affinity, necessitating rigorous functional screening.

Experimental Methodologies & System Validations

To ensure data trustworthiness, every protocol must operate as a self-validating system. Assay robustness is continuously monitored using the Z'-factor calculation. A Z'-factor > 0.5 indicates an excellent assay. Each plate must include full dose-response curves of reference agonists (Sumatriptan/DOI) as positive controls and vehicle (DMSO) as negative controls to normalize data and validate inter-assay reproducibility.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

This assay determines the binding affinity ( Ki​ ) of the compound for specific receptor subtypes.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1D or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: CHO-K1 cells are utilized because they possess a null background for endogenous mammalian 5-HT receptors, ensuring that the radioactive signal is exclusively mediated by the transfected human receptor[3].

  • Incubation: Incubate membranes (10 µg protein/well) with 1 nM [3H] -5-HT (for 5-HT1D) and varying concentrations of the test compound (10 pM to 10 µM) for 60 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: Glass fiber filters carry a negative charge that can non-specifically bind positively charged amine ligands. Pre-soaking in PEI neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Gi-Coupled Efficacy)

5-HT1D receptors are Gi-coupled. Activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP[4].

  • Cell Plating: Seed HEK293 cells co-expressing 5-HT1D and a luminescent cAMP biosensor (e.g., GloSensor) into 384-well opaque plates.

  • Pre-stimulation: Add 10 µM Forskolin to all wells simultaneously with the test compound.

    • Causality: Because Gi-coupled receptors inhibit cAMP production, basal cAMP levels are too low to detect a meaningful decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP baseline so that the Gi-mediated inhibition by the test compound can be accurately quantified[4].

  • Detection: Incubate for 30 minutes, add luciferin substrate, and measure luminescence. Plot the dose-response curve to calculate the EC50​ .

Protocol C: FLIPR Calcium Mobilization Assay (Gq-Coupled Efficacy)

5-HT2A receptors are Gq-coupled. Activation stimulates Phospholipase C (PLC), leading to intracellular calcium release[5],[6].

  • Dye Loading: Incubate 5-HT2A-expressing cells with a calcium-sensitive fluorescent dye (Fluo-4 AM) and 2.5 mM probenecid for 60 minutes at 37°C.

    • Causality: Probenecid is a crucial addition; it inhibits multidrug resistance proteins (like organic anion transporters) present in the cell membrane, preventing the cells from actively pumping the fluorescent dye out into the extracellular space[5].

  • Baseline & Activation: Place the plate in a FLIPR Tetra system. Record baseline fluorescence for 10 seconds, then automatically inject the test compound online.

  • Readout: Record peak fluorescence over 120 seconds. Calculate the maximum fluorescence fold-change over baseline to determine agonist efficacy.

Mechanistic Workflows (Visualizations)

G cluster_1 Gi-Coupled Pathway (5-HT1D) cluster_2 Gq-Coupled Pathway (5-HT2A) Agonist Receptor Agonist (e.g., Sumatriptan) HT1D 5-HT1D Receptor Agonist->HT1D HT2A 5-HT2A Receptor Agonist->HT2A Gi Gi Protein HT1D->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca Intracellular Ca2+ ↑ PLC->Ca Increases

Figure 1: Divergent intracellular signaling pathways for Gi-coupled 5-HT1D and Gq-coupled 5-HT2A.

Workflow Step1 Compound Synthesis 1-(1H-indol-5-yl)-2-methoxyethan-1-amine Step2 Radioligand Binding Assay (Affinity Profiling & Selectivity) Step1->Step2 Library Input Step3 Functional Assays (cAMP & FLIPR Calcium) Step2->Step3 Hit Selection Step4 Data Analysis (EC50 / Ki Calculation) Step3->Step4 Efficacy Readout Step5 Lead Optimization (SAR Feedback Loop) Step4->Step5 System Validation

Figure 2: High-throughput screening workflow for evaluating novel 5-HT receptor modulators.

References

  • NextSDS. "1-(1H-indol-5-yl)-2-methoxyethan-1-amine — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Schoeffter, P., & Hoyer, D. "Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites." National Institutes of Health (PubMed). [Link]

  • Reaction Biology. "GPCR Assay Services: FLIPR Calcium Mobilization Assay." Reaction Biology Platforms. [Link]

  • IUPHAR/BPS. "Sumatriptan activity data from GtoPdb and ChEMBL." Guide to PHARMACOLOGY. [Link]

  • Kaplan, A. L., et al. "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules." bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Handling and Safety Protocol: 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

A Senior Application Scientist's Guide to Mitigating Risk for a Novel Indole Amine Derivative As drug discovery and development professionals, our work inherently involves navigating the unknown. We handle novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Risk for a Novel Indole Amine Derivative

As drug discovery and development professionals, our work inherently involves navigating the unknown. We handle novel chemical entities where comprehensive toxicological data is often yet to be established.[1][] The compound 1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS No. 1270451-31-4) falls into this category.[3][4] This guide provides a robust operational framework for its safe handling, grounded in an analysis of its known hazard classifications and the established safety profiles of its core chemical motifs: indoles and aliphatic amines.[5][6][7] The fundamental principle is to treat any substance with unknown long-term effects as potentially hazardous, employing a stringent hierarchy of controls to minimize all potential routes of exposure.[8]

Hazard Assessment: Understanding the Known Risks

While a full Safety Data Sheet (SDS) with complete toxicological data is not widely available, the notified classifications provide a critical starting point for risk assessment.[3] This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation), H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation, H315: Causes skin irritation.

  • Serious Eye Irritation, H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure), H336: May cause drowsiness or dizziness.

These classifications mandate a cautious approach, as the compound presents risks through multiple exposure pathways. The presence of the amine functional group suggests potential for corrosive properties and skin sensitization, common traits for this chemical class.[5][6][9] Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the prior implementation of more robust safety measures.

  • Engineering Controls: This is the most critical layer of protection. All handling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, especially the weighing of solids and the preparation of solutions, must be conducted within a certified chemical fume hood.[10][11] This ensures that any dust or vapors are effectively contained and exhausted. The work area must also be equipped with an easily accessible eyewash station and safety shower.[10]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs) is non-negotiable. Access to the compound should be restricted to trained personnel. All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[1][12] Quantities stored at the bench should be minimized to what is necessary for the immediate experiment.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE.[13]

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 compliant) AND a full-face shield.[1][11]Goggles provide a seal against splashes and dust. The face shield offers a secondary layer of protection for the entire face, which is crucial when handling potentially irritating or corrosive materials.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.[11][13]Amines and organic compounds can permeate gloves. Nitrile gloves offer good protection against minor splashes.[1] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. Double-gloving provides an extra layer of security during transfers and solution preparation.
Body Protection Flame-resistant laboratory coat and fully enclosed leather or chemical-resistant shoes.A lab coat protects skin and personal clothing from splashes. Ensure the coat is fully buttoned. Open-toed shoes are never permissible in a laboratory setting.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required only if engineering controls (i.e., fume hood) fail or are not available, or during a large spill cleanup.[10][11] Routine handling within a functioning fume hood should not require respiratory protection.

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation: Before handling, review this protocol and any available SDS.[10] Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as specified in the table above, starting with the lab coat, followed by eye protection, and finally gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood. This minimizes the risk of inhaling airborne particulates.[14] Use non-sparking tools.[10]

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately sized for the volume of the solution.

  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Dispose of single-use items in the designated hazardous waste container.[11]

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[15]

Spill and Disposal Management

Emergency Spill Response

Preparedness is key to managing accidental releases effectively.[8] All personnel handling this compound must know the location of the spill kit and be trained in its use.[11] All spills of this material should be treated as a major spill.[1]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess small_spill Is the spill small, contained, and manageable by lab staff? assess->small_spill evacuate Alert Others & Evacuate Area If spill is large, uncontrolled, or involves injury contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs small_spill->evacuate No don_ppe Don Additional PPE: Respirator, heavy-duty gloves, coveralls small_spill->don_ppe Yes contain Contain the Spill Use absorbent pads to circle the spill don_ppe->contain absorb Absorb the Material Cover with inert absorbent (e.g., vermiculite) contain->absorb collect Collect & Containerize Waste Use non-sparking tools. Place in a labeled, sealed container absorb->collect decontaminate Decontaminate the Area Wash with appropriate solvent then soap and water collect->decontaminate end Procedure Complete decontaminate->end

Sources

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